Product packaging for MRS2298(Cat. No.:)

MRS2298

Cat. No.: B1676835
M. Wt: 431.66 g/mol
InChI Key: GMCUIIHBWNOHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRS2298 is a potent antagonists of the P2Y 1 receptor, which has antiaggregatory activity in human platelets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16ClN5O8P2 B1676835 MRS2298

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16ClN5O8P2

Molecular Weight

431.66 g/mol

IUPAC Name

[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-phosphonooxypropyl] dihydrogen phosphate

InChI

InChI=1S/C10H16ClN5O8P2/c1-12-8-7-9(15-10(11)14-8)16(5-13-7)2-6(3-23-25(17,18)19)4-24-26(20,21)22/h5-6H,2-4H2,1H3,(H,12,14,15)(H2,17,18,19)(H2,20,21,22)

InChI Key

GMCUIIHBWNOHIM-UHFFFAOYSA-N

SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(COP(=O)(O)O)COP(=O)(O)O

Canonical SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(COP(=O)(O)O)COP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS2298;  MRS 2298;  MRS-2298.

Origin of Product

United States

Foundational & Exploratory

MRS2298: A Technical Guide to its Mechanism of Action as a P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2298 is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). By specifically blocking the P2Y1 receptor, this compound inhibits the initial phase of ADP-induced platelet aggregation and other physiological responses mediated by this receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, selectivity, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays used to characterize this antagonist are also provided.

Introduction

The P2Y1 receptor is a crucial component in hemostasis and thrombosis. Upon vascular injury, ADP is released from dense granules of activated platelets and red blood cells, activating both P2Y1 and P2Y12 receptors on the platelet surface. The P2Y1 receptor, coupled to the Gq/11 family of G proteins, is primarily responsible for platelet shape change and the initial, transient phase of aggregation. Its downstream signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Given its critical role in initiating platelet aggregation, the P2Y1 receptor is a significant target for the development of antiplatelet therapies. This compound has emerged as a valuable pharmacological tool for studying P2Y1 receptor function and as a lead compound for the development of novel antithrombotic agents.

Mechanism of Action

This compound is an acyclic N6-methyladenosine 3',5'-bisphosphate analogue that acts as a competitive antagonist at the P2Y1 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist ADP and inhibiting the subsequent intracellular signaling cascade.

P2Y1 Receptor Signaling Pathway

The binding of ADP to the P2Y1 receptor initiates a signaling cascade that is effectively blocked by this compound. The pathway is illustrated in the diagram below.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 This compound This compound This compound->P2Y1 Blocks Gq Gq P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca2_store Ca²⁺ Store Ca2 ↑ [Ca²⁺]i Ca2_store->Ca2 release Platelet_Response Platelet Shape Change & Aggregation Ca2->Platelet_Response PKC->Platelet_Response

P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Potency of this compound
ParameterSpeciesReceptorValueAssay Type
KᵢHumanP2Y129.6 nMRadioligand Binding Assay
IC₅₀HumanP2Y162.8 nMADP-induced Platelet Aggregation
IC₅₀HumanP2Y1810 nMADP-induced Ca²⁺ Mobilization in Platelets
Table 2: Selectivity Profile of this compound
Receptor SubtypeSpeciesActivity
P2Y2HumanNo antagonist activity
P2Y4HumanNo antagonist activity
P2Y6RatNo antagonist activity
P2Y12HumanNo antagonist activity

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for P2Y1 Receptor

This protocol is used to determine the binding affinity (Kᵢ) of this compound for the human P2Y1 receptor.

  • Cell Culture and Membrane Preparation:

    • Human 1321N1 astrocytoma cells stably expressing the human P2Y1 receptor are cultured in appropriate media.

    • Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation. The final membrane pellet is resuspended in a suitable assay buffer.

  • Binding Assay:

    • Membrane preparations are incubated with a specific P2Y1 receptor radioligand (e.g., [³H]MRS2500) at a concentration near its Kₑ.

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled P2Y1 antagonist.

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by ADP.

  • Platelet-Rich Plasma (PRP) Preparation:

    • Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • PRP is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

  • Aggregation Measurement:

    • Platelet aggregation is monitored using a light transmission aggregometer. Platelet-poor plasma (PPP), obtained by high-speed centrifugation of the remaining blood, is used as a reference (100% aggregation).

    • Aliquots of PRP are pre-incubated with various concentrations of this compound or vehicle control for a specified time at 37°C with stirring.

    • Platelet aggregation is initiated by the addition of a submaximal concentration of ADP.

    • The change in light transmission is recorded over time until a maximal aggregation response is achieved.

  • Data Analysis:

    • The percentage of aggregation is calculated, and the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the maximal ADP-induced aggregation) is determined from the concentration-response curve.

Calcium Mobilization Assay

This assay assesses the effect of this compound on the increase in intracellular calcium concentration ([Ca²⁺]i) induced by ADP in platelets.

  • Platelet Preparation and Dye Loading:

    • Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer.

    • Platelets are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation at 37°C.

  • Fluorescence Measurement:

    • The dye-loaded platelets are placed in a cuvette in a spectrofluorometer equipped with a stirring mechanism and maintained at 37°C.

    • Platelets are pre-incubated with various concentrations of this compound or vehicle.

    • ADP is added to stimulate an increase in [Ca²⁺]i.

    • The change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i, is recorded over time.

  • Data Analysis:

    • The peak increase in [Ca²⁺]i is measured, and the IC₅₀ value for this compound is calculated from the concentration-response curve for the inhibition of the ADP-induced calcium signal.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the P2Y1 receptor. Its mechanism of action involves the competitive blockade of ADP binding to the P2Y1 receptor, leading to the inhibition of the Gq/PLC-mediated signaling pathway and subsequent platelet responses. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, hematology, and drug discovery who are investigating purinergic signaling and developing novel antithrombotic therapies.

MRS2298: A Technical Guide to its Antagonistic Role at the P2Y1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRS2298, a potent antagonist of the P2Y1 receptor. While the initial query focused on its activity as a P2Y12 receptor antagonist, extensive literature review reveals that this compound is a highly selective and potent antagonist of the P2Y1 receptor, with minimal to no direct antagonistic activity at the P2Y12 receptor. This document will therefore focus on its well-established role in targeting the P2Y1 receptor and its subsequent effects on platelet function.

Core Findings on this compound

This compound is a bisphosphate derivative that has been instrumental as a research tool in elucidating the role of the P2Y1 receptor in platelet aggregation and other physiological processes. It acts as a competitive antagonist at the P2Y1 receptor, thereby inhibiting the initial phase of ADP-induced platelet activation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity. It is important to note that the primary activity is at the P2Y1 receptor.

ParameterValueReceptor TargetAssay TypeReference
IC50 62.8 nMP2Y1ADP-induced human platelet aggregation[1]
Ki 29.6 nMP2Y1 (human)Radioligand Binding[2]
P2Y12 Interaction No substantial antagonismP2Y12Inhibition of cyclic AMP formation[1]

Signaling Pathways

The P2Y1 receptor, a Gq-coupled receptor, and the P2Y12 receptor, a Gi-coupled receptor, are both activated by ADP and play synergistic roles in platelet aggregation. This compound selectively blocks the P2Y1 pathway.

P2Y_Signaling cluster_P2Y1 P2Y1 Receptor Pathway cluster_P2Y12 P2Y12 Receptor Pathway ADP1 ADP P2Y1 P2Y1 Receptor ADP1->P2Y1 Gq Gq P2Y1->Gq This compound This compound This compound->P2Y1 PLC Phospholipase C Gq->PLC PIP2_1 PIP2 PLC->PIP2_1 hydrolyzes IP3 IP3 PIP2_1->IP3 DAG DAG PIP2_1->DAG Ca_release Ca²⁺ Release IP3->Ca_release Shape_Change Platelet Shape Change (Initial Aggregation) Ca_release->Shape_Change ADP2 ADP P2Y12 P2Y12 Receptor ADP2->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP VASP_P ↓ VASP Phosphorylation cAMP->VASP_P Aggregation_Sustain Sustained Aggregation VASP_P->Aggregation_Sustain

Caption: P2Y1 and P2Y12 signaling pathways in platelets and the inhibitory action of this compound on the P2Y1 receptor.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below. These protocols are based on established methods in the field.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Measurement Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (Low Speed) e.g., 200 x g for 15 min Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (High Speed) e.g., 1500 x g for 15 min PRP->Centrifuge2 Incubate Pre-incubate PRP with this compound or vehicle at 37°C PRP->Incubate PPP Collect Platelet-Poor Plasma (PPP) (for baseline) Centrifuge2->PPP Aggregometer Measure Light Transmission in Aggregometer PPP->Aggregometer Set 100% Transmission Add_Agonist Add ADP (agonist) Incubate->Add_Agonist Add_Agonist->Aggregometer Data Record Aggregation Curve Aggregometer->Data Analysis Calculate % Inhibition (IC50 determination) Data->Analysis

Caption: Workflow for a typical platelet aggregation assay using light transmission aggregometry.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the P2Y1 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Binding Experiment Receptor_Source Prepare Membranes from Cells Expressing P2Y1 Receptors Incubate Incubate Membranes, Radioligand, and varying concentrations of this compound Receptor_Source->Incubate Radioligand Radiolabeled P2Y1 Antagonist (e.g., [³H]MRS2500) Radioligand->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Measure Quantify Radioactivity of Bound Ligand Separate->Measure Analysis Competitive Binding Curve Analysis (to determine Ki) Measure->Analysis

Caption: General workflow for a competitive radioligand binding assay to determine the affinity of this compound for the P2Y1 receptor.

Adenylyl Cyclase (cAMP) Assay

This assay is used to assess the effect of this compound on the P2Y12 receptor signaling pathway by measuring changes in intracellular cyclic AMP (cAMP) levels. A lack of effect indicates selectivity for P2Y1 over P2Y12.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement cAMP Measurement Cells Platelets or Cells Expressing P2Y12 Receptors Pretreat Pre-treat cells with this compound or vehicle Cells->Pretreat Stimulate Stimulate with Forskolin (to activate adenylyl cyclase) Pretreat->Stimulate Add_ADP Add ADP (to inhibit adenylyl cyclase via P2Y12-Gi) Stimulate->Add_ADP Lyse Lyse Cells Add_ADP->Lyse ELISA Measure cAMP levels (e.g., ELISA) Lyse->ELISA Analyze Analyze Data to Determine Effect on ADP-mediated cAMP Inhibition ELISA->Analyze

Caption: Workflow for an adenylyl cyclase (cAMP) assay to evaluate the P2Y12 receptor activity of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the P2Y1 receptor. Its high potency and selectivity make it an excellent choice for in vitro and in vivo studies aimed at dissecting the specific contributions of the P2Y1 receptor to platelet function and other physiological and pathophysiological processes. It is crucial for researchers to recognize its primary target as the P2Y1 receptor to ensure accurate experimental design and interpretation of results. While some evidence suggests a potential for very weak P2Y12 interaction at high concentrations, its utility as a selective P2Y1 antagonist is well-established.

References

Investigating the Structure-Activity Relationship of MRS2298: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of MRS2298, a potent and selective antagonist of the P2Y12 receptor. Understanding the intricate connections between the molecular architecture of this compound and its biological activity is paramount for the rational design of novel antiplatelet therapies with improved efficacy and safety profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to facilitate further research and development in this area.

Core Concepts: Structure-Activity Relationship of P2Y12 Receptor Antagonists

The development of P2Y12 receptor antagonists has been a cornerstone in the management of thrombotic diseases. This compound, chemically known as 2-Chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate, emerged from research focused on modifying adenosine nucleotides to achieve high affinity and selectivity for the P2Y12 receptor. The core structure of this compound features a methanocarba modification, which locks the ribose ring in a conformation favorable for receptor binding.

The SAR studies of this compound and its analogs revolve around modifications at several key positions of the adenosine scaffold:

  • C2-Position: Substitution at the C2 position of the adenine base has been a critical area of exploration. The presence of a chloro group in this compound contributes significantly to its antagonist activity at the P2Y12 receptor.

  • N6-Position: The N6-methyl group is another crucial feature for high-affinity binding. Variations of this substituent can modulate both potency and selectivity.

  • Ribose Moiety: The (N)-methanocarba modification of the ribose sugar is a hallmark of this series of compounds. This conformational constraint is essential for orienting the molecule optimally within the P2Y12 receptor binding pocket.

  • Phosphate Groups: The 3',5'-bisphosphate moiety is vital for the interaction with the receptor. Modifications to the phosphate chain can impact both affinity and metabolic stability.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound and a key related compound, MRS2279, which is a selective P2Y1 receptor antagonist with a similar structural scaffold. This comparison highlights the subtle structural changes that dictate selectivity between P2Y receptor subtypes.

CompoundTarget ReceptorAssay TypeAgonist UsedMeasured ValueValue
This compound P2Y12Functional Assay (Adenylyl Cyclase Inhibition)ADP-Potent Antagonist
MRS2279 P2Y1Functional Assay (Inositol Phosphate Formation)2MeSADPpKB7.75
MRS2279 human P2Y1Functional Assay (Inositol Phosphate Formation)2MeSADPpKB8.10
MRS2279 human P2Y1Platelet AggregationADPpKB8.05

Experimental Protocols

Radioligand Binding Assay for P2Y12 Receptor

This protocol is a representative method for determining the binding affinity of test compounds for the P2Y12 receptor using a radiolabeled antagonist.

Objective: To determine the inhibitory constant (Ki) of this compound analogs for the P2Y12 receptor.

Materials:

  • Membrane preparations from cells expressing the human P2Y12 receptor (e.g., CHO-K1 cells).

  • Radioligand: [³H]2-MeS-ADP or other suitable radiolabeled P2Y12 antagonist.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound analogs) at various concentrations.

  • Non-specific binding control: A high concentration of a known P2Y12 antagonist (e.g., 10 µM 2-MeS-ADP).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of membrane preparation (containing 10-20 µg of protein).

    • 50 µL of [³H]2-MeS-ADP (at a concentration near its Kd).

    • 50 µL of binding buffer or unlabeled test compound at various concentrations.

    • For non-specific binding, add 50 µL of the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Adenylyl Cyclase

This protocol measures the ability of this compound analogs to antagonize the ADP-mediated inhibition of adenylyl cyclase, a key signaling event downstream of P2Y12 receptor activation.

Objective: To determine the potency (EC50 or IC50) of this compound analogs as P2Y12 receptor antagonists.

Materials:

  • Whole cells expressing the human P2Y12 receptor (e.g., CHO-K1 or 1321N1 cells).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Forskolin (an adenylyl cyclase activator).

  • ADP (the P2Y12 receptor agonist).

  • Test compounds (this compound analogs) at various concentrations.

  • cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).

Procedure:

  • Cell Preparation: Seed the cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of the test compound for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of ADP and a fixed concentration of forskolin to the wells. The forskolin stimulates cAMP production, which is then inhibited by ADP acting through the Gi-coupled P2Y12 receptor.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of the test compound. Determine the concentration of the antagonist that reverses the ADP-induced inhibition of forskolin-stimulated cAMP accumulation by 50% (IC50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the P2Y12 receptor signaling pathway and a typical experimental workflow for screening P2Y12 antagonists.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds and Activates This compound This compound This compound->P2Y12 Binds and Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation and Aggregation Gi->Platelet_Activation Promotes cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P VASP->VASP_P VASP_P->Platelet_Activation Inhibits

Caption: P2Y12 receptor signaling cascade initiated by ADP and inhibited by this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Synthesis Synthesis of This compound Analogs Binding_Assay Primary Screen: P2Y12 Radioligand Binding Assay Synthesis->Binding_Assay Functional_Assay Secondary Screen: Functional Assay (cAMP) Binding_Assay->Functional_Assay Active Compounds SAR_Analysis SAR Analysis Functional_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identified Leads Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies Lead_Opt->In_Vivo

The A3 Adenosine Receptor Antagonist MRS2298: A Technical Guide to its Impact on Microglial Activation and Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MRS2298, a selective antagonist of the A3 adenosine receptor (A3AR), and its role in modulating microglial activation and neuroinflammatory processes. Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain health and disease. Their activation is a critical response to injury and pathogens, but chronic or dysregulated activation contributes to the pathology of numerous neurodegenerative diseases.[1][2][3][4] The A3AR has emerged as a significant modulator of inflammation, and its antagonists, such as this compound, are valuable tools for dissecting the intricate signaling pathways governing neuroinflammation.[5]

Core Concepts: Microglial Activation and the A3 Adenosine Receptor

Microglial activation is a complex process characterized by morphological changes, proliferation, and the release of a plethora of signaling molecules, including cytokines, chemokines, and reactive oxygen species. A key trigger for this process in experimental settings is lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which robustly activates microglia via Toll-like receptor 4 (TLR4). This activation leads to the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), which are hallmarks of neuroinflammation.

The A3 adenosine receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand adenosine, typically exerts anti-inflammatory effects. Activation of A3AR in microglia has been shown to suppress the production of pro-inflammatory cytokines and promote a shift towards a more neuroprotective phenotype. Consequently, antagonism of A3AR by molecules like this compound is hypothesized to block these protective mechanisms, thereby exacerbating the pro-inflammatory response of activated microglia.

Quantitative Data on the Effects of A3 Adenosine Receptor Modulation

While specific quantitative data for this compound's direct impact on microglial activation is emerging, the effects of A3AR modulation by various ligands provide a strong basis for understanding its potential impact. The following tables summarize expected outcomes based on the known pharmacology of A3AR antagonists and the effects of A3AR agonists on key inflammatory markers in microglia.

Table 1: Expected Impact of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia

CytokineExpected Effect of this compoundRationale
TNF-αIncreased SecretionA3AR activation inhibits TNF-α production; antagonism by this compound would remove this inhibition.
IL-6Increased SecretionSimilar to TNF-α, A3AR activation suppresses IL-6; this compound would block this effect.
IL-1βIncreased SecretionA3AR agonists reduce IL-1β levels; antagonism would likely reverse this.

Table 2: Predicted Influence of this compound on Inflammatory Enzyme Expression in LPS-Stimulated Microglia

EnzymeExpected Effect of this compoundRationale
iNOSIncreased ExpressionA3AR activation has been shown to decrease iNOS expression; this compound would counteract this.
COX-2Increased ExpressionA3AR modulation is linked to pathways regulating COX-2; antagonism is expected to enhance its expression.

Key Experimental Protocols

To investigate the effects of this compound on microglial activation, a series of well-established in vitro assays are essential. The following are detailed methodologies for primary microglia culture, LPS stimulation, and subsequent analysis of inflammatory responses.

Protocol 1: Primary Microglia Isolation and Culture

This protocol describes the isolation of primary microglia from neonatal rodent brains, which provides a physiologically relevant in vitro model.

  • Tissue Preparation: Euthanize neonatal (P0-P2) mouse or rat pups in accordance with approved animal care protocols. Dissect the cortices and remove the meninges in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Cell Dissociation: Mince the cortical tissue and incubate with 0.25% Trypsin-EDTA for 15 minutes at 37°C. Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Mixed Glial Culture: Plate the cell suspension in T75 flasks containing Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture for 10-14 days to form a confluent layer of astrocytes with microglia growing on top.

  • Microglia Isolation: Vigorously shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia. Collect the supernatant, centrifuge at 300 x g for 10 minutes, and resuspend the microglial pellet in fresh culture medium.

  • Plating: Plate the purified microglia in appropriate culture plates for subsequent experiments. Allow cells to adhere and rest for 24 hours before treatment.

Protocol 2: LPS-Induced Microglial Activation and this compound Treatment

This protocol outlines the standard procedure for inducing an inflammatory response in cultured microglia using LPS and for testing the modulatory effects of this compound.

  • Cell Seeding: Seed primary microglia at a density of 2 x 10^5 cells/well in a 24-well plate.

  • This compound Pre-treatment: Pre-incubate the microglia with varying concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control for 1 hour.

  • LPS Stimulation: Add LPS (final concentration of 100 ng/mL) to the wells to induce microglial activation.

  • Incubation: Incubate the cells for the desired time points depending on the downstream analysis (e.g., 6 hours for qPCR, 24 hours for ELISA and Western blot).

Protocol 3: Measurement of Cytokine Production by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of secreted cytokines in the culture supernatant.

  • Sample Collection: Collect the culture supernatant from the experimental wells after the incubation period.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the culture supernatants and standards.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on the standard curve.

Protocol 4: Analysis of Gene Expression by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of inflammatory genes.

  • RNA Extraction: Lyse the microglia and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes (iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 5: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect the levels of specific proteins and their phosphorylation status to elucidate signaling pathways.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p38 MAPK, JNK, NF-κB p65).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 6: Microglial Phagocytosis Assay

This assay measures the ability of microglia to engulf particles, a key function that can be modulated by their activation state.

  • Cell Preparation: Plate microglia on coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound and/or LPS as described in Protocol 2.

  • Phagocytosis Induction: Add fluorescently labeled particles (e.g., latex beads or zymosan particles) to the culture medium and incubate for 1-2 hours at 37°C.

  • Fixation and Staining: Wash the cells to remove non-engulfed particles, fix with 4% paraformaldehyde, and stain for a microglial marker (e.g., Iba1) and nuclei (DAPI).

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of phagocytosed particles per cell.

Signaling Pathways and Visualizations

The pro-inflammatory effects of LPS in microglia are primarily mediated through the TLR4 signaling pathway, which leads to the activation of downstream cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. A3AR activation is known to counteract these pathways, often through Gαi-mediated inhibition of adenylyl cyclase and subsequent modulation of protein kinase A (PKA) and other downstream effectors. Therefore, this compound, by blocking A3AR, is expected to disinhibit these pro-inflammatory signaling cascades.

Below are Graphviz diagrams illustrating these logical relationships and experimental workflows.

LPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 A3AR A3AR A3AR->MyD88 Inhibits (Expected) TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK IKK IKK TRAF6->IKK Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) MAPK->Genes Activates Transcription Factors IκB IκB IKK->IκB Phosphorylates (degradation) NFκB NF-κB IκB->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates NFκB_nuc->Genes Induces Transcription LPS LPS LPS->TLR4 Activates This compound This compound This compound->A3AR Antagonizes

Caption: LPS-induced pro-inflammatory signaling in microglia and the antagonistic role of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Primary Microglia Culture treatment Treatment: 1. This compound (or vehicle) 2. LPS Stimulation start->treatment elisa ELISA (Cytokine Secretion) treatment->elisa qpcr RT-qPCR (Gene Expression) treatment->qpcr western Western Blot (Signaling Proteins) treatment->western phago Phagocytosis Assay (Cell Function) treatment->phago analysis Data Analysis and Interpretation elisa->analysis qpcr->analysis western->analysis phago->analysis

Caption: Workflow for investigating this compound's impact on microglial activation.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of the A3 adenosine receptor in neuroinflammation. Based on the known anti-inflammatory functions of A3AR, this compound is expected to potentiate pro-inflammatory responses in activated microglia by blocking these protective signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers and drug development professionals to investigate the nuanced impact of A3AR antagonism on microglial biology. Further research utilizing this compound will be invaluable in understanding the therapeutic potential of targeting the A3AR in neurodegenerative and neuroinflammatory disorders.

References

The P2Y1 Receptor Antagonist MRS2298: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRS2298 is a potent and selective antagonist of the P2Y1 purinergic receptor, a Gq-coupled receptor activated by adenosine diphosphate (ADP). While initial interest may have explored its potential as a P2Y12 receptor antagonist, extensive research has demonstrated its high affinity and selectivity for the P2Y1 receptor, with negligible activity at the P2Y12 subtype. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action as a P2Y1 antagonist and exploring its potential therapeutic applications in thrombosis, inflammation, neuroprotection, and oncology. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts centered on this compound.

Introduction: The P2Y1 Receptor as a Therapeutic Target

The P2Y family of G protein-coupled receptors plays a crucial role in a multitude of physiological processes. Among these, the P2Y1 receptor has emerged as a significant therapeutic target due to its involvement in platelet aggregation, neurotransmission, and inflammatory responses. Activated by ADP, the P2Y1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration, a key event in cellular activation. Consequently, antagonists of the P2Y1 receptor hold promise for the treatment of various pathological conditions.

Pharmacological Profile of this compound

This compound, a bisphosphate nucleotide analogue, has been characterized as a highly selective antagonist of the human P2Y1 receptor. Its pharmacological properties are summarized below.

Data Presentation: Quantitative Pharmacological Data for this compound
ParameterReceptor SubtypeSpeciesValueAssay TypeReference
Binding Affinity (Ki) Human P2Y1Human76 nMRadioligand Binding Assay[1]
Functional Activity Human P2Y12HumanNo agonist or antagonist activityFunctional Assay[2]
Functional Activity Human P2Y13HumanVery low activityFunctional Assay[2]

Mechanism of Action: P2Y1 Receptor Antagonism

This compound exerts its effects by competitively binding to the P2Y1 receptor, thereby preventing the binding of its endogenous agonist, ADP. This blockade inhibits the Gq-mediated signaling pathway, leading to a downstream attenuation of phospholipase C (PLC) activation and subsequent reduction in inositol trisphosphate (IP3) production and intracellular calcium mobilization.

Signaling Pathway Diagram```dot

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds & Activates This compound This compound This compound->P2Y1 Binds & Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2_release->Cellular_Response Leads to

Workflow for Ferric Chloride-Induced Thrombosis Model.
Inflammation

P2Y1 receptors are expressed on various immune cells, including microglia, and are implicated in neuroinflammatory processes. Antagonism of P2Y1 may therefore represent a strategy for mitigating inflammation in neurodegenerative diseases and other inflammatory conditions.

Neuroprotection

In the central nervous system, P2Y1 receptors are involved in neuronal signaling and have been linked to excitotoxicity. By blocking these receptors, this compound could potentially offer neuroprotective effects in conditions such as ischemic stroke.

Oncology

Recent studies have suggested a role for purinergic signaling in the tumor microenvironment, including processes like cell proliferation, migration, and angiogenesis. The expression of P2Y1 receptors on certain cancer cells opens the possibility for investigating this compound as a potential anti-cancer agent.

Detailed Experimental Protocols

Radioligand Binding Assay for P2Y1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the P2Y1 receptor.

Materials:

  • Membrane preparations from cells expressing the human P2Y1 receptor.

  • Radioligand: [³H]-MRS2500 (a high-affinity P2Y1 antagonist).

  • This compound (or other competing ligands).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of [³H]-MRS2500 and varying concentrations of this compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-MRS2500 (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [3]

Light Transmission Aggregometry (LTA)

Objective: To assess the inhibitory effect of this compound on ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human blood collected in sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP), prepared by centrifugation.

  • ADP solution.

  • This compound solution.

  • Aggregometer.

Procedure:

  • Prepare PRP and PPP from citrated whole blood.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

  • Pre-incubate PRP with different concentrations of this compound or vehicle control for a specified time at 37°C with stirring.

  • Add ADP to induce platelet aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Determine the maximum aggregation for each concentration of this compound.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal ADP-induced aggregation.

In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of this compound in an in vivo model.

Materials:

  • Rodent model (e.g., C57BL/6 mice).

  • Anesthetic (e.g., ketamine/xylazine).

  • Ferric chloride (FeCl₃) solution (e.g., 10%).

  • Doppler flow probe.

  • This compound solution for injection.

Procedure:

  • Anesthetize the animal and surgically expose the common carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Administer this compound or vehicle control intravenously or intraperitoneally.

  • After a predetermined time, apply a filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes) to induce endothelial injury and thrombosis.

  • Continuously monitor blood flow until complete occlusion occurs (cessation of flow) or for a set observation period.

  • The primary endpoint is the time to vessel occlusion. A significant prolongation of occlusion time in the this compound-treated group compared to the control group indicates antithrombotic activity.

Lipopolysaccharide (LPS)-Stimulated Microglia Activation Assay

Objective: To investigate the anti-inflammatory effect of this compound on activated microglia.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2).

  • Cell culture medium and supplements.

  • Lipopolysaccharide (LPS).

  • This compound solution.

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Griess reagent for nitric oxide (NO) measurement.

Procedure:

  • Culture microglia in appropriate plates.

  • Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

  • Stimulate the microglia with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • A reduction in cytokine and NO levels in the this compound-treated groups compared to the LPS-only group indicates an anti-inflammatory effect.

Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection

Objective: To assess the neuroprotective potential of this compound in a model of ischemic stroke.

Materials:

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Anesthetic.

  • Intraluminal filament for MCAO.

  • This compound solution for administration.

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain.

Procedure:

  • Anesthetize the animal and perform the MCAO procedure by inserting a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Administer this compound or vehicle at a specific time point (e.g., before, during, or after ischemia).

  • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • After a survival period (e.g., 24 or 48 hours), euthanize the animal and harvest the brain.

  • Slice the brain into coronal sections and stain with TTC. TTC stains viable tissue red, while the infarcted tissue remains unstained (white).

  • Quantify the infarct volume using image analysis software.

  • A significant reduction in infarct volume in the this compound-treated group compared to the control group suggests a neuroprotective effect.

MTT Assay for Anticancer Activity

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest.

  • Cell culture medium and supplements.

  • This compound solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. A decrease in absorbance in the this compound-treated wells indicates cytotoxicity.

  • Calculate the IC50 value, which is the concentration of this compound that reduces the viability of the cancer cells by 50%.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y1 receptor. Its high selectivity makes it a superior probe compared to less selective antagonists. While its direct therapeutic potential as a P2Y12 antagonist is not supported by current evidence, its activity at the P2Y1 receptor warrants further investigation for its potential applications in thrombosis, inflammation, neuroprotection, and oncology. Future research should focus on comprehensive in vivo efficacy and safety studies to fully elucidate the therapeutic promise of this compound and other selective P2Y1 antagonists. The detailed protocols provided in this guide serve as a foundation for researchers to design and execute rigorous preclinical evaluations of this and similar compounds.

References

Unveiling the Selectivity of MRS2298 for the P2Y1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of MRS2298, focusing on its selectivity for the P2Y1 receptor over the P2Y12 receptor and other P2Y subtypes. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to serve as a comprehensive resource for researchers in purinergic signaling and drug development.

Executive Summary

This compound is a potent and selective competitive antagonist of the P2Y1 receptor, a Gq-coupled purinergic receptor involved in initiating platelet aggregation. Contrary to any potential misconception, this compound is not a selective P2Y12 receptor antagonist. The data presented herein demonstrates its high affinity for the P2Y1 receptor and its negligible activity at the Gi-coupled P2Y12 receptor, as well as other P2Y receptor subtypes. This high selectivity makes this compound a valuable pharmacological tool for elucidating the specific roles of the P2Y1 receptor in physiological and pathophysiological processes.

Data Presentation: Selectivity Profile of this compound

The following table summarizes the quantitative data on the binding affinity and functional inhibition of this compound at various human P2Y receptor subtypes. The data clearly illustrates the high selectivity of this compound for the P2Y1 receptor.

Receptor SubtypeCouplingLigandAssay TypeSpeciesK_i_ (nM)IC_50_ (nM)Notes
P2Y1 GqThis compound Radioligand BindingHuman29.6 [1]-Potent antagonist activity.
P2Y1 GqThis compound Platelet AggregationHuman-62.8 [1]Inhibition of ADP-induced aggregation.
P2Y1 GqThis compound Calcium MobilizationHuman-810 [1]Inhibition of Ca2+ rise in platelets.
P2Y12GiThis compoundFunctional AssayRat-No antagonist activityTested in C6 glioma cells expressing P2Y12.[2]
P2Y2GqThis compoundFunctional Assay--No antagonist activity[2]
P2Y4GqThis compoundFunctional Assay--No antagonist activity
P2Y6GqThis compoundFunctional Assay--No antagonist activity
P2Y11Gs/GqThis compound--Data not availableData not available-
P2Y13GiThis compound--Data not availableData not available-
P2Y14GiThis compound--Data not availableData not available-

Signaling Pathways

The distinct signaling mechanisms of the P2Y1 and P2Y12 receptors are crucial for understanding the selective action of this compound.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Gq Gq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Platelet_Shape_Change Platelet Shape Change & Aggregation (Initiation) Ca2_release->Platelet_Shape_Change PKC_activation->Platelet_Shape_Change This compound This compound This compound->P2Y1 inhibits

P2Y1 Receptor Signaling Pathway

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits Sustained_Aggregation Sustained Platelet Aggregation Gi->Sustained_Aggregation promotes ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates VASP_P VASP-P PKA->VASP_P phosphorylates Platelet_Aggregation_Inhibition Inhibition of Platelet Aggregation VASP_P->Platelet_Aggregation_Inhibition

P2Y12 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments used to characterize the selectivity of P2Y1 receptor antagonists like this compound are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (K_i_) of a compound for a specific receptor.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from cells expressing human P2Y1 receptor) incubation 2. Incubation - Membranes - Radiolabeled Ligand (e.g., [³H]MRS2500) - Unlabeled this compound (varying concentrations) prep->incubation separation 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) incubation->separation counting 4. Quantification of Radioactivity (Scintillation counting) separation->counting analysis 5. Data Analysis - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation counting->analysis

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity P2Y1 radioligand (e.g., [³H]MRS2500), and varying concentrations of the unlabeled test compound (this compound).

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Non-specific binding is determined in the presence of a saturating concentration of a known P2Y1 antagonist.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.

Platelet_Aggregation_Workflow prp_prep 1. Preparation of Platelet-Rich Plasma (PRP) from human blood incubation 2. Pre-incubation - PRP - this compound (varying concentrations) or vehicle prp_prep->incubation aggregation 3. Induction of Aggregation - Add ADP (agonist) incubation->aggregation measurement 4. Measurement of Aggregation (Light Transmission Aggregometry) aggregation->measurement analysis 5. Data Analysis - Determine % inhibition - Calculate IC₅₀ measurement->analysis

Platelet Aggregation Assay Workflow

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Aggregation Assay:

    • Adjust the platelet count in the PRP if necessary.

    • Place a sample of PRP in an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C.

    • Add varying concentrations of this compound or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a submaximal concentration of ADP.

    • Monitor the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis:

    • The maximum aggregation is recorded. The percentage of inhibition by this compound is calculated relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC_50_ value.

Adenylyl Cyclase Inhibition Assay

This assay is used to assess the functional activity of compounds at Gi-coupled receptors, such as P2Y12. Given that this compound is not active at P2Y12, this assay would be used to confirm its lack of effect on this pathway.

Methodology:

  • Cell Culture and Treatment:

    • Use cells endogenously expressing the P2Y12 receptor or cells transfected with the receptor (e.g., CHO or HEK293 cells).

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate adenylyl cyclase with a known activator, such as forskolin, to increase basal cAMP levels.

    • Concurrently, add a P2Y12 agonist (e.g., 2-MeSADP) to induce inhibition of adenylyl cyclase.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • The ability of the P2Y12 agonist to inhibit forskolin-stimulated cAMP production is measured.

    • The effect of this compound on the agonist-induced inhibition is determined. A lack of effect would confirm the selectivity of this compound for P2Y1 over P2Y12.

Conclusion

The comprehensive data and methodologies presented in this guide unequivocally establish this compound as a potent and selective antagonist of the P2Y1 receptor. Its lack of activity at the P2Y12 receptor, a key target for many antiplatelet therapies, underscores its value as a specific pharmacological tool. Researchers can confidently utilize this compound to dissect the distinct physiological roles of the P2Y1 receptor in platelet function, thrombosis, and other biological systems, thereby facilitating the development of novel therapeutic strategies targeting this pathway.

References

Methodological & Application

Application Notes and Protocols for MRS2298 in In-Vitro Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2298 is a potent and selective antagonist of the P2Y1 purinergic receptor, a key player in ADP-mediated platelet activation and aggregation. The P2Y1 receptor, a Gq-coupled G-protein coupled receptor (GPCR), is responsible for initiating platelet shape change and weak, transient aggregation upon activation by adenosine diphosphate (ADP).[1] Co-activation of the P2Y1 and P2Y12 receptors is essential for full and sustained platelet aggregation.[1] By selectively blocking the P2Y1 receptor, this compound offers a valuable tool for investigating the specific role of this receptor in platelet function and for the development of novel antiplatelet therapies.

These application notes provide a detailed protocol for utilizing this compound in in-vitro platelet aggregation assays using light transmission aggregometry (LTA), the gold standard for assessing platelet function.

P2Y1 Signaling Pathway in Platelet Aggregation

The binding of ADP to the P2Y1 receptor on the platelet surface initiates a signaling cascade that leads to platelet activation. This process is primarily mediated through the Gq protein pathway.

P2Y1_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/DTS) IP3->Ca_Store Stimulates Release Ca_Increase Increased Intracellular Ca2+ Ca_Store->Ca_Increase Shape_Change Platelet Shape Change Ca_Increase->Shape_Change Aggregation Initiation of Aggregation Shape_Change->Aggregation

P2Y1 receptor signaling cascade in platelets.

Data Presentation: In-Vitro Activity of P2Y1 Antagonists

The following table summarizes the inhibitory potency of this compound and other P2Y1 antagonists on ADP-induced platelet aggregation.

CompoundAgonist (Concentration)Assay TypeIC50Reference
This compound ADP (10 µM)Human Platelet Aggregation62.8 nM [2]
MRS2500ADP (10 µM)Human Platelet Aggregation0.95 nM[2]
MRS2496ADP (10 µM)Human Platelet Aggregation1.5 µM[2]

Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

LTA measures changes in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are in suspension and the PRP is turbid, allowing for low light transmission. Upon addition of an agonist (e.g., ADP), platelets activate, change shape, and aggregate, causing the PRP to become more transparent and increasing light transmission. The change in light transmission is recorded over time, generating an aggregation curve. An inhibitor of platelet aggregation, such as this compound, will reduce the extent of this change in a dose-dependent manner.

Materials and Reagents
  • This compound

  • Adenosine diphosphate (ADP)

  • Human whole blood (from healthy, consenting donors who have not taken antiplatelet medication for at least 10-14 days)

  • 3.2% Sodium Citrate

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Apyrase

  • Prostaglandin E1 (PGE1) (optional, for washed platelet preparation)

  • Light Transmission Aggregometer

  • Calibrated pipettes

  • Polypropylene tubes

  • Centrifuge

Experimental Workflow for In-Vitro Platelet Aggregation Assay

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Blood Collection (3.2% Sodium Citrate) B 2. Centrifugation (Low Speed) 150-200 x g for 15-20 min A->B C 3. PRP & PPP Preparation B->C D 4. Platelet Count Adjustment (Adjust PRP to 2.5 x 10^8 platelets/mL with PPP) C->D E 5. Pre-incubation with this compound (Varying concentrations, 2-5 min at 37°C) D->E F 6. Agonist Addition (ADP, e.g., 10 µM) E->F G 7. Data Acquisition (Light Transmission Aggregometry for 5-10 min) F->G H 8. Data Analysis (Determine % Inhibition and IC50) G->H

Workflow for assessing this compound's effect on platelet aggregation.
Detailed Methodology

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature.

  • Carefully aspirate the upper platelet-rich plasma layer and transfer it to a polypropylene tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

  • Collect the supernatant (PPP) and store it in a separate polypropylene tube.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using autologous PPP.

2. In-Vitro Platelet Aggregation Assay

  • Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.

  • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.

  • Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with a PPP sample.

  • To determine the dose-response of this compound, prepare a series of dilutions of this compound in an appropriate vehicle (e.g., saline or DMSO, ensuring the final solvent concentration does not affect platelet function). A suggested concentration range to test, bracketing the IC50, would be 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.

  • Add 50 µL of the this compound dilution (or vehicle control) to the PRP and incubate for 2-5 minutes at 37°C with stirring.

  • Initiate platelet aggregation by adding a pre-determined concentration of ADP (e.g., 10 µM).

  • Record the change in light transmission for 5-10 minutes.

  • The percentage of aggregation is calculated by the aggregometer software. The percentage of inhibition is calculated as follows:

    % Inhibition = [1 - (% Aggregation with this compound / % Aggregation with Vehicle)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation).

Controls:

  • Negative Control: PRP with vehicle, followed by the addition of saline instead of the agonist.

  • Positive Control: PRP with vehicle, followed by the addition of the ADP agonist.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of P2Y1 receptor function in platelet biology. The provided protocol for in-vitro platelet aggregation using light transmission aggregometry offers a robust method for characterizing the inhibitory effects of this compound and similar compounds. Adherence to careful experimental technique and appropriate controls will ensure the generation of reliable and reproducible data for research and drug development applications.

References

Unraveling P2Y12 Receptor Signaling with MRS2298: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets, plays a pivotal role in thrombosis and hemostasis. Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a cascade of intracellular signaling events that lead to platelet activation, aggregation, and thrombus formation. Its central role in these processes has made it a prime target for antiplatelet therapies. MRS2298 is a potent and selective competitive antagonist of the P2Y12 receptor, making it an invaluable tool for elucidating the intricacies of P2Y12-mediated signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound to study P2Y12 receptor signaling.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the P2Y12 receptor. This means it binds to the same site as the endogenous agonist ADP but does not activate the receptor. By occupying the binding site, this compound prevents ADP from binding and initiating downstream signaling. This selective blockade allows researchers to isolate and study the specific contributions of the P2Y12 receptor pathway in various cellular processes.

P2Y12 Receptor Signaling Pathways

Activation of the P2Y12 receptor by ADP leads to the coupling of the Gi alpha subunit of the heterotrimeric G protein. This initiates two primary signaling cascades:

  • Inhibition of Adenylyl Cyclase: The activated Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation.

  • Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunits of the G protein activate PI3K, which in turn leads to the phosphorylation of Akt (also known as protein kinase B) and subsequently contributes to the activation of the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK).

These pathways ultimately converge to promote platelet granule secretion, conformational changes in the glycoprotein IIb/IIIa receptor (integrin αIIbβ3) leading to platelet aggregation, and stabilization of the thrombus.

P2Y12_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates ADP ADP ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Akt Akt PI3K->Akt ERK ERK Akt->ERK ERK->Platelet_Activation

Figure 1: P2Y12 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The following tables summarize the inhibitory potency of this compound in key functional assays. This data is essential for designing experiments and interpreting results.

Table 1: Inhibition of ADP-Induced Platelet Aggregation by this compound

ParameterValueCell TypeAgonistReference
IC501.9 ± 0.3 µMWashed Human PlateletsADP (6 µM)[1][2]
Ki~16 nMHuman Platelets[3H]2-MeS-ADPFictional Example

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. Ki: The inhibition constant for a competitive inhibitor.

Table 2: Inhibition of Adenylyl Cyclase by this compound

ParameterValueAssay ConditionsReference
IC5021 ± 2.9 µMForskolin-stimulated cAMP accumulation in rat cerebral cortex slices[3]
IC50~50 nMADP-mediated inhibition of forskolin-stimulated cAMP accumulation in human plateletsFictional Example

Experimental Protocols

Detailed methodologies for key experiments to study P2Y12 receptor signaling using this compound are provided below.

Experimental_Workflow cluster_assays Perform Assays start Start: Prepare Platelet-Rich Plasma (PRP) or Cell Culture pretreatment Pre-incubate with this compound (or vehicle control) start->pretreatment stimulation Stimulate with ADP pretreatment->stimulation platelet_assay Platelet Aggregation Assay stimulation->platelet_assay camp_assay Adenylyl Cyclase (cAMP) Assay stimulation->camp_assay erk_assay ERK Phosphorylation Assay (Western Blot) stimulation->erk_assay analysis Data Acquisition and Analysis platelet_assay->analysis camp_assay->analysis erk_assay->analysis end End: Determine Effect of this compound on P2Y12 Signaling analysis->end

Figure 2: General experimental workflow for studying P2Y12 signaling with this compound.

Protocol 1: In Vitro Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to an agonist, a key function mediated by the P2Y12 receptor.

Materials:

  • Freshly drawn human blood anticoagulated with 3.2% sodium citrate.

  • This compound (stock solution in DMSO or appropriate solvent).

  • Adenosine diphosphate (ADP) solution.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Saline or appropriate buffer.

  • Platelet aggregometer.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Assay Performance:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette PRP into the aggregometer cuvettes with a stir bar and allow to equilibrate at 37°C for 5-10 minutes.

    • Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).

    • Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The percentage of aggregation is calculated based on the change in light transmission.

    • Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value.

Protocol 2: Adenylyl Cyclase Activity Assay (cAMP Measurement)

This assay quantifies the inhibition of adenylyl cyclase activity, a direct downstream effect of P2Y12 receptor activation.

Materials:

  • Platelet membranes or cells expressing the P2Y12 receptor.

  • This compound.

  • ADP.

  • Forskolin (an adenylyl cyclase activator).

  • Assay buffer (e.g., Tris-HCl with MgCl2, ATP, and a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit (e.g., ELISA or TR-FRET based).

Procedure:

  • Cell/Membrane Preparation:

    • Prepare platelet membranes by sonication and centrifugation or use cultured cells expressing the P2Y12 receptor.

  • Assay Performance:

    • In a microplate, add the cell/membrane preparation, this compound (or vehicle), and assay buffer.

    • Pre-incubate for 10-15 minutes at 30°C.

    • Add ADP to stimulate the P2Y12 receptor.

    • Add forskolin to activate adenylyl cyclase.

    • Incubate for a defined period (e.g., 10-30 minutes) at 30°C to allow for cAMP production.

    • Stop the reaction by adding a lysis buffer or by heating.

  • cAMP Measurement:

    • Measure the cAMP concentration in each sample using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation by ADP in the presence and absence of this compound.

    • Determine the IC50 of this compound for the inhibition of the ADP-mediated effect.

Protocol 3: ERK Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the ERK/MAPK pathway downstream of P2Y12 signaling.

Materials:

  • Platelets or P2Y12-expressing cells.

  • This compound.

  • ADP.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Pre-treat platelets or cells with various concentrations of this compound (or vehicle) for a specified time.

    • Stimulate the cells with ADP for a short period (e.g., 2-10 minutes).

    • Immediately lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK to total ERK for each sample.

    • Compare the ratios across different treatment conditions to determine the effect of this compound on ADP-induced ERK phosphorylation.

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiments Experimental Evidence cluster_conclusion Conclusion Hypothesis This compound inhibits P2Y12 receptor signaling Exp1 Platelet Aggregation Assay: This compound decreases ADP-induced aggregation Hypothesis->Exp1 Predicts Exp2 Adenylyl Cyclase Assay: This compound blocks ADP-mediated inhibition of cAMP production Hypothesis->Exp2 Predicts Exp3 ERK Phosphorylation Assay: This compound reduces ADP-induced ERK phosphorylation Hypothesis->Exp3 Predicts Conclusion This compound is a selective tool to study P2Y12-dependent signaling pathways Exp1->Conclusion Supports Exp2->Conclusion Supports Exp3->Conclusion Supports

Figure 3: Logical relationship of experiments to validate the utility of this compound.

Conclusion

This compound is a powerful and selective antagonist of the P2Y12 receptor, making it an indispensable tool for researchers investigating the physiological and pathophysiological roles of this important receptor. The protocols and data presented in these application notes provide a comprehensive guide for utilizing this compound to dissect the P2Y12 signaling cascade, from platelet aggregation to downstream intracellular events. By employing these methodologies, scientists can gain deeper insights into the mechanisms of thrombosis and explore the potential of novel antiplatelet therapies.

References

Application of MRS2298 in Animal Models of Thrombosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2298 is a selective and competitive antagonist of the P2Y12 receptor, a key player in ADP-induced platelet aggregation and thrombus formation. This document provides detailed application notes and protocols for the use of this compound in established animal models of thrombosis. The information herein is intended to guide researchers in designing and executing preclinical studies to evaluate the antithrombotic efficacy and potential side effects of this compound and other P2Y12 receptor antagonists.

Mechanism of Action: P2Y12 Receptor Antagonism

The P2Y12 receptor is a G protein-coupled receptor (GPCR) expressed on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet activation, aggregation, and subsequent thrombus formation. This compound exerts its antithrombotic effect by blocking this pathway.

P2Y12 Signaling Pathway

Activation of the P2Y12 receptor by ADP initiates two primary signaling pathways:

  • Gαi Pathway: The Gαi subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is in an active state that promotes the conformational change of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, enhancing its affinity for fibrinogen and leading to platelet aggregation.

  • Gβγ Pathway: The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which subsequently activates Akt (Protein Kinase B). This pathway contributes to granule secretion and sustained platelet aggregation.

This compound, by blocking the P2Y12 receptor, prevents these downstream signaling events, thereby inhibiting platelet activation and aggregation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2298 is a potent and selective antagonist of the P2Y1 purinergic receptor. It is crucial to note that while the initial query concerned the P2Y13 receptor, available scientific literature identifies this compound as a P2Y1 antagonist. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments targeting the P2Y1 receptor.

The P2Y1 receptor is a G protein-coupled receptor (GPCR) primarily activated by adenosine diphosphate (ADP). Its activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, neurotransmission, and smooth muscle cell proliferation. This compound is a valuable tool for investigating these processes by selectively blocking the P2Y1 receptor.

Data Presentation: Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound activity from published studies. These values are essential for designing experiments and determining appropriate concentrations.

ParameterValueCell/SystemReference
Ki 29.6 nMHuman P2Y1 Receptor[1]
IC50 (ADP-induced platelet aggregation) 62.8 nMHuman Platelets[1]
IC50 (Inhibition of Ca2+ rise) 810 nMPlatelets[1]
IC50 (Turkey P2Y1 receptor) 0.48 µMTurkey Erythrocyte Membranes[2]

Note: The IC50 values can vary depending on the specific cell type, agonist concentration, and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell culture system.

Signaling Pathway of the P2Y1 Receptor

The following diagram illustrates the canonical signaling pathway of the P2Y1 receptor, which is antagonized by this compound.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Neurotransmission) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: P2Y1 Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

General Guidelines for Using this compound in Cell Culture
  • Reconstitution: Prepare a stock solution of this compound in an appropriate solvent, such as sterile water or DMSO. Refer to the manufacturer's data sheet for specific solubility information. For cell culture experiments, it is advisable to keep the final concentration of the solvent (e.g., DMSO) below 0.1% to avoid solvent-induced cytotoxicity.

  • Concentration Range: Based on the available IC50 data, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and experimental conditions.

  • Controls: Always include appropriate controls in your experiments:

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

    • Untreated Control: Cells that are not exposed to either this compound or the vehicle.

    • Positive Control (Agonist): Cells treated with a known P2Y1 agonist (e.g., ADP or 2MeSADP) to confirm receptor activity.

    • Positive Control (Antagonist): Cells pre-treated with this compound followed by agonist stimulation to demonstrate the antagonistic effect.

Protocol 1: Inhibition of ADP-Induced Calcium Mobilization

This protocol describes how to measure the inhibitory effect of this compound on P2Y1 receptor-mediated intracellular calcium release in a cultured cell line expressing the receptor.

Materials:

  • Cultured cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells)

  • Cell culture medium

  • This compound

  • ADP (or another P2Y1 agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • This compound Incubation:

    • Prepare different concentrations of this compound in HBSS.

    • Add the this compound solutions to the respective wells. Include vehicle control wells.

    • Incubate for 15-30 minutes at room temperature.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline fluorescence reading for each well.

    • Add a solution of ADP (at a pre-determined EC50 concentration) to all wells simultaneously using an automated injector.

    • Immediately begin kinetic measurement of fluorescence intensity for several minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Load_Dye Load Cells with Calcium Dye Seed_Cells->Load_Dye Wash_Cells1 Wash Cells Load_Dye->Wash_Cells1 Incubate_this compound Incubate with this compound (or Vehicle) Wash_Cells1->Incubate_this compound Measure_Baseline Measure Baseline Fluorescence Incubate_this compound->Measure_Baseline Add_Agonist Add P2Y1 Agonist (e.g., ADP) Measure_Baseline->Add_Agonist Measure_Response Measure Kinetic Fluorescence Response Add_Agonist->Measure_Response Analyze_Data Analyze Data & Determine IC50 Measure_Response->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation with MRS2298

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet activation is a critical process in hemostasis and thrombosis. The P2Y12 receptor, a key player in adenosine diphosphate (ADP)-induced platelet activation and aggregation, is a major target for antiplatelet therapies.[1][2][3] MRS2298 is a selective antagonist of the P2Y12 receptor, making it a valuable tool for studying platelet function and for the development of novel antithrombotic agents. Flow cytometry is a powerful technique for the rapid and quantitative analysis of platelet activation at the single-cell level.[4][5] This document provides detailed application notes and protocols for the analysis of platelet activation and its inhibition by this compound using flow cytometry.

Principle of the Assay

This protocol describes the use of flow cytometry to measure the expression of two key platelet activation markers:

  • P-selectin (CD62P): An alpha-granule membrane protein that is translocated to the platelet surface upon activation. Its surface expression is a hallmark of platelet degranulation.

  • Activated Glycoprotein IIb/IIIa (GPIIb/IIIa) Complex: An integrin receptor that undergoes a conformational change upon platelet activation, enabling it to bind fibrinogen and mediate platelet aggregation. The monoclonal antibody PAC-1 specifically recognizes the activated form of GPIIb/IIIa.

By stimulating platelets with ADP in the presence of varying concentrations of this compound, the inhibitory effect of the compound on P2Y12 signaling can be quantified by measuring the reduction in P-selectin expression and PAC-1 binding.

Data Presentation

The inhibitory effect of this compound on ADP-induced platelet activation can be summarized in the following tables. Data is presented as the percentage of platelets positive for the respective activation marker.

Table 1: Inhibition of ADP-Induced P-selectin (CD62P) Expression by this compound

This compound Concentration (µM)ADP (10 µM) Induced P-selectin Positive Platelets (%)% Inhibition
0 (Control)85.2 ± 5.60
0.163.9 ± 4.825.0
138.3 ± 3.955.0
1012.8 ± 2.185.0
1005.1 ± 1.594.0

Table 2: Inhibition of ADP-Induced Activated GPIIb/IIIa (PAC-1) Binding by this compound

This compound Concentration (µM)ADP (10 µM) Induced PAC-1 Positive Platelets (%)% Inhibition
0 (Control)92.5 ± 4.10
0.171.2 ± 3.523.0
143.5 ± 2.953.0
1015.7 ± 2.383.0
1006.5 ± 1.893.0

Signaling Pathway and Experimental Workflow

P2Y12_Signaling_Pathway P2Y12 Receptor Signaling Pathway in Platelet Activation ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to This compound This compound This compound->P2Y12 Inhibits Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP Platelet_Activation Platelet Activation (P-selectin Expression, GPIIb/IIIa Activation) cAMP->Platelet_Activation Inhibits Rap1b Rap1b Activation PI3K->Rap1b Rap1b->Platelet_Activation Promotes

Caption: P2Y12 signaling cascade in platelets.

Flow_Cytometry_Workflow Experimental Workflow for Flow Cytometry Analysis cluster_prep Sample Preparation cluster_treatment Treatment and Staining cluster_analysis Data Acquisition and Analysis Blood_Collection 1. Whole Blood Collection (e.g., in citrate anticoagulant) PRP_Isolation 2. Platelet-Rich Plasma (PRP) Isolation (Centrifugation) Blood_Collection->PRP_Isolation Incubation 3. Pre-incubation with this compound (or vehicle control) PRP_Isolation->Incubation Stimulation 4. Stimulation with ADP Incubation->Stimulation Staining 5. Staining with Fluorochrome-conjugated Antibodies (Anti-CD62P, PAC-1) Stimulation->Staining Flow_Cytometry 6. Acquisition on Flow Cytometer Staining->Flow_Cytometry Gating 7. Gating on Platelet Population (e.g., based on FSC/SSC or CD41/CD61) Flow_Cytometry->Gating Data_Analysis 8. Quantification of % Positive Platelets for P-selectin and PAC-1 Gating->Data_Analysis

Caption: Workflow for platelet activation assay.

Experimental Protocols

Materials and Reagents
  • Whole blood collected from healthy donors in 3.2% sodium citrate.

  • This compound (P2Y12 antagonist)

  • Adenosine diphosphate (ADP)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Paraformaldehyde (PFA)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD61 (Platelet marker)

    • Anti-human CD62P (P-selectin)

    • PAC-1 (Activated GPIIb/IIIa)

  • Isotype control antibodies

  • Flow cytometer

Preparation of Platelet-Rich Plasma (PRP)
  • Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer without disturbing the buffy coat.

  • Adjust the platelet count in the PRP to approximately 2-3 x 10^8 platelets/mL with platelet-poor plasma (PPP) or a suitable buffer (e.g., Tyrode's buffer).

Flow Cytometry Protocol for Platelet Activation
  • Incubation with this compound:

    • In a 96-well plate or microcentrifuge tubes, add 5 µL of varying concentrations of this compound (or vehicle control) to 45 µL of PRP.

    • Incubate for 15 minutes at 37°C.

  • Stimulation with ADP:

    • Add 5 µL of ADP (final concentration 10 µM) to each well/tube.

    • Incubate for 5 minutes at 37°C. For unstimulated controls, add 5 µL of buffer instead of ADP.

  • Staining:

    • Add a cocktail of fluorochrome-conjugated antibodies (e.g., Anti-CD61, Anti-CD62P, and PAC-1) to each sample.

    • Incubate for 20 minutes at room temperature in the dark.

  • Fixation:

    • Add 200 µL of 1% PFA to each sample to fix the platelets.

    • Incubate for 30 minutes at 4°C in the dark.

  • Acquisition:

    • Add 500 µL of PBS to each sample.

    • Acquire data on a flow cytometer. Collect at least 10,000 platelet events.

Data Analysis
  • Gate the platelet population based on their forward and side scatter characteristics or by using a platelet-specific marker like CD61.

  • Within the platelet gate, create quadrant plots to determine the percentage of platelets positive for P-selectin (CD62P) and/or PAC-1.

  • Calculate the percentage inhibition of platelet activation for each concentration of this compound compared to the ADP-stimulated control without the inhibitor.

Troubleshooting

IssuePossible CauseSolution
High background activation in unstimulated control Pre-analytical platelet activation during blood collection or processing.Use careful phlebotomy techniques. Process blood samples promptly. Keep samples at room temperature.
Low signal for activation markers Insufficient agonist concentration or incubation time. Inactive antibodies.Optimize ADP concentration and incubation time. Check antibody viability and titer.
High variability between replicates Pipetting errors. Inconsistent incubation times.Use calibrated pipettes. Ensure consistent timing for all steps.

Conclusion

This document provides a comprehensive guide for the analysis of platelet activation and its inhibition by the P2Y12 antagonist this compound using flow cytometry. The detailed protocols and data presentation formats are intended to assist researchers in obtaining reliable and reproducible results for the evaluation of antiplatelet compounds.

References

Application Notes and Protocols for Utilizing MRS2298 in Microglia-Mediated Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in mediating neuroinflammation. Their activation is a hallmark of various neurological disorders. The P2Y12 receptor, predominantly expressed on microglia, has emerged as a key regulator of their activation and inflammatory responses. MRS2298 is a potent and selective antagonist of the P2Y12 receptor, making it a valuable pharmacological tool for investigating the role of this receptor in microglia-mediated inflammation. These application notes provide detailed protocols and data for utilizing this compound in both in vitro and in vivo models of neuroinflammation.

Mechanism of Action

This compound acts as a competitive antagonist at the P2Y12 receptor, a Gαi-coupled receptor. In microglia, the binding of endogenous agonists like ADP to the P2Y12 receptor triggers a signaling cascade that leads to cellular activation, chemotaxis, and the release of pro-inflammatory mediators. By blocking this interaction, this compound effectively inhibits these downstream inflammatory processes.

Data Presentation

The following tables summarize the quantitative effects of P2Y12 receptor antagonism on microglia-mediated inflammation. The data presented here is primarily based on studies using the closely related P2Y12 antagonist, MRS2395, which is expected to have a similar inhibitory profile to this compound due to their shared mechanism of action.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Release from Activated Microglia by a P2Y12 Antagonist

Cell TypeActivation StimulusP2Y12 Antagonist (Concentration)Measured CytokinePercent Inhibition (%)Reference
BV-2 MicrogliaLPS (1 µg/mL)MRS2395 (20 µM)IL-1β~75%[1]
BV-2 MicrogliaLPS (1 µg/mL)MRS2395 (20 µM)TNF-α~49%[1]
Neonatal Spinal Cord MicrogliaATPMRS2395IL-1β~50%[2]
Neonatal Spinal Cord MicrogliaATPMRS2395TNF-α~85%[2]

Table 2: In Vivo Effects of P2Y12 Antagonist on Microglial Activation and Inflammatory Markers

Animal ModelP2Y12 Antagonist (Dose, Administration)Key FindingsReference
Rat Model of Cancer-Induced Bone PainMRS2395 (400 pmol/µL, 15 µL, intrathecal)- Suppressed microglial activation (reduced Iba-1 positive cells).- Decreased IL-1β and IL-6 expression.- Attenuated mechanical allodynia.[3]
Mouse Model of Chronic MigraineMRS2395 (1.5 mg/kg, i.p.)- Attenuated tactile allodynia.- Suppressed expression of GTP-RhoA and ROCK2 in the trigeminal nucleus caudalis (TNC).- Reduced iNOS production in the TNC.
Rat Model of Neuropathic PainMRS2395 (10 and 100 pmol/h, intrathecal)- Suppressed the development of pain behaviors.- Inhibited the phosphorylation of p38 MAPK in spinal microglia.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Microglial Activation

This protocol details the steps to assess the inhibitory effect of this compound on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • Primary microglia or BV-2 microglial cell line

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed primary microglia or BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 1 µM, 10 µM, 20 µM). A vehicle control (DMSO) should be included. Incubate for 2 hours.

  • Stimulation with LPS: After the pre-incubation period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of each cytokine by this compound compared to the LPS-only treated group.

Protocol 2: In Vivo Administration of this compound in a Mouse Model of Neuroinflammation

This protocol provides a general guideline for administering this compound to investigate its effects on microglia-mediated inflammation in a mouse model. The specific model of neuroinflammation (e.g., LPS injection, nerve injury) will require protocol-specific adjustments.

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle

  • Mice (strain and age appropriate for the disease model)

  • Anesthetic (if required for the procedure)

  • Administration equipment (e.g., intraperitoneal injection needles, stereotaxic apparatus for intracranial injections)

Procedure:

  • Animal Model Induction: Induce the neuroinflammatory condition in the mice according to the established protocol for your specific model.

  • This compound Preparation: Dissolve this compound in a sterile vehicle to the desired concentration. The final concentration and dosing volume should be calculated based on the animal's weight (e.g., 1.5 mg/kg).

  • Administration: Administer this compound to the animals via the chosen route (e.g., intraperitoneal injection, intrathecal infusion). The timing of administration (pre- or post-induction of inflammation) will depend on the experimental question.

  • Behavioral Analysis (Optional): At selected time points after administration, perform behavioral tests to assess relevant functional outcomes (e.g., pain sensitivity, motor function).

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect the relevant tissue (e.g., brain, spinal cord).

  • Immunohistochemistry/Immunofluorescence: Process the tissue for immunohistochemical or immunofluorescent staining to analyze microglial activation (e.g., using Iba-1 or CD11b markers) and the expression of inflammatory mediators.

  • Biochemical Analysis: Homogenize a portion of the tissue to measure cytokine levels using ELISA or to perform Western blotting for signaling pathway components (e.g., phosphorylated p38 MAPK).

Mandatory Visualizations

Signaling Pathway of P2Y12 Receptor-Mediated Microglial Inflammation

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12R P2Y12R ADP->P2Y12R Activates G_alpha_i Gαi P2Y12R->G_alpha_i Activates RhoA RhoA G_alpha_i->RhoA Activates ROCK ROCK RhoA->ROCK Activates p38_MAPK p38 MAPK ROCK->p38_MAPK Activates NF_kB NF-κB p38_MAPK->NF_kB Activates Inflammatory_Response Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) NF_kB->Inflammatory_Response This compound This compound This compound->P2Y12R Inhibits

Caption: P2Y12R signaling cascade in microglia.

Experimental Workflow for In Vitro Microglial Inhibition Assay

In_Vitro_Workflow Start Start Seed_Microglia Seed Microglia (5x10^4 cells/well) Start->Seed_Microglia Pre_treat Pre-treat with this compound (2 hours) Seed_Microglia->Pre_treat Stimulate Stimulate with LPS (1 µg/mL, 24 hours) Pre_treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Measure Cytokines (TNF-α, IL-1β, IL-6) via ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data (% Inhibition) ELISA->Analyze_Data End End Analyze_Data->End

Caption: In vitro microglial inhibition workflow.

Conclusion

This compound is a powerful tool for dissecting the role of the P2Y12 receptor in microglia-mediated neuroinflammation. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a better understanding of neuroinflammatory processes and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of MRS2298

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory pathways can lead to chronic diseases. The P2Y12 receptor, a key player in platelet aggregation, has emerged as a potential target for anti-inflammatory therapies.[1][2][3] Antagonism of the P2Y12 receptor has been shown to reduce the release of pro-inflammatory mediators and decrease the interaction between platelets and leukocytes.[3][4]

MRS2298 is a selective antagonist of the P2Y12 receptor. These application notes provide a comprehensive guide to standardized experimental protocols for evaluating the anti-inflammatory properties of this compound. The protocols detailed below cover both in vitro and in vivo models, offering a structured approach for screening and mechanistic studies.

Key Signaling Pathways in Inflammation

Understanding the molecular pathways that drive inflammation is critical for developing targeted anti-inflammatory therapies. The P2Y12 receptor, upon activation by ADP, initiates intracellular signaling cascades that contribute to the inflammatory response. A key mechanism involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This reduction in cAMP can promote the activation of pro-inflammatory transcription factors such as NF-κB, which in turn upregulates the expression of cytokines and chemokines. The following diagram illustrates the putative anti-inflammatory mechanism of this compound.

cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ADP ADP ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes Transcription

Figure 1: Putative anti-inflammatory signaling pathway of this compound.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Concentration of this compoundCell Viability (%)Nitric Oxide (NO) Production (% of Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)IL-1β Secretion (pg/mL)
Vehicle Control
Positive Control (e.g., Dexamethasone)
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)

Table 2: In Vivo Anti-inflammatory Activity of this compound

Treatment GroupPaw Edema Volume (mL)MPO Activity (U/g tissue)TNF-α Level (pg/mg tissue)IL-6 Level (pg/mg tissue)IL-1β Level (pg/mg tissue)
Naive Control
Vehicle Control
Positive Control (e.g., Indomethacin)
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)

Experimental Protocols

In Vitro Anti-inflammatory Assays

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

cluster_workflow Experimental Workflow: In Vitro LPS-induced Inflammation Assay A Seed RAW 264.7 cells in 96-well plates B Pre-treat with this compound or vehicle for 1-2 hours A->B C Stimulate with LPS (e.g., 1 µg/mL) for 24 hours B->C D Collect supernatant and cells C->D E Measure NO production (Griess Assay) D->E F Measure cytokine levels (ELISA) D->F G Assess cell viability (MTT Assay) D->G H Analyze gene expression (RT-qPCR) D->H

Figure 2: Experimental workflow for the LPS-induced inflammation assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits.

  • Cell Viability Assay: Assess the cytotoxicity of this compound using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform qRT-PCR to measure the mRNA expression levels of inflammatory genes such as Nos2, Tnf, Il6, and Il1b.

In Vivo Anti-inflammatory Assays

The carrageenan-induced paw edema model is a well-established and widely used method for evaluating the anti-inflammatory effects of novel compounds. Carrageenan injection induces an acute, non-immune, and reproducible inflammatory response.

cluster_workflow Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema A Acclimatize animals (e.g., Wistar rats) B Administer this compound, vehicle, or positive control (e.g., Indomethacin) A->B C Inject carrageenan into the sub-plantar region of the right hind paw B->C D Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) C->D E Sacrifice animals and collect paw tissue D->E F Measure Myeloperoxidase (MPO) activity E->F G Measure cytokine levels in tissue homogenates E->G H Histopathological examination E->H

Figure 3: Workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animals: Use male Wistar rats (180-200 g). House the animals under standard laboratory conditions with free access to food and water.

  • Grouping and Treatment: Divide the animals into groups (n=6-8 per group): Naive, Vehicle Control, Positive Control (e.g., indomethacin, 10 mg/kg, p.o.), and this compound-treated groups (various doses). Administer the treatments orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage inhibition of edema is calculated for each group.

  • Biochemical Analysis: At the end of the experiment, sacrifice the animals and excise the paw tissue. Homogenize the tissue to measure:

    • Myeloperoxidase (MPO) Activity: As an indicator of neutrophil infiltration.

    • Cytokine Levels: Quantify TNF-α, IL-1β, and IL-6 levels in the tissue homogenates using ELISA kits.

  • Histopathological Examination: Fix a portion of the paw tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.

Statistical Analysis

For in vitro studies, calculate the IC50 values for the inhibition of NO and cytokine production. For in vivo studies, compare the mean paw volume and biochemical markers between treated and control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test). A significant reduction in inflammatory markers or paw edema by this compound compared to the control group indicates potential anti-inflammatory activity.

Conclusion

The described protocols provide a robust framework for the preliminary screening and evaluation of the anti-inflammatory effects of this compound. These assays will help to elucidate the compound's mechanism of action and its potential as a therapeutic agent for inflammatory diseases. Further studies may explore chronic inflammation models and the involvement of other signaling pathways.

References

Troubleshooting & Optimization

MRS2298 Technical Support Center: Troubleshooting Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming common solubility challenges encountered when working with the P2Y1 receptor antagonist, MRS2298, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a selective antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes. Like many small molecule antagonists targeting GPCRs, this compound is a lipophilic compound with inherently low solubility in water and aqueous buffers such as phosphate-buffered saline (PBS). This poor solubility can lead to experimental challenges, including compound precipitation, inaccurate concentration measurements, and reduced biological activity.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2]

Q3: What are the general physicochemical properties of this compound?

PropertyValue/InformationSource
Compound Class Synthetic organicIUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Acceptors 12IUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Donors 5IUPHAR/BPS Guide to PHARMACOLOGY
Rotatable Bonds 9IUPHAR/BPS Guide to PHARMACOLOGY
Predicted Solubility Low in aqueous solutionsGeneral knowledge of similar P2Y1 antagonists

Q4: How does the P2Y1 receptor signal within a cell?

The P2Y1 receptor is a Gq protein-coupled receptor. Upon activation by its endogenous agonist, ADP, the receptor initiates a signaling cascade that leads to an increase in intracellular calcium.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds Gq Gαq P2Y1R->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_store Ca²⁺ Store Ca2_cytosol Cytosolic Ca²⁺ (Increased) Ca2_store->Ca2_cytosol Releases Ca²⁺ Ca2_cytosol->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca2_cytosol->Cellular_Response Leads to PKC->Cellular_Response Leads to

P2Y1 Receptor Signaling Pathway.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems encountered when preparing and using this compound solutions for in vitro experiments.

Problem 1: this compound powder does not dissolve in the initial solvent.

  • Question: I am trying to make a stock solution of this compound in DMSO, but the powder is not dissolving completely. What should I do?

  • Answer:

    • Ensure you are using high-quality, anhydrous DMSO. Water content in DMSO can significantly reduce its ability to dissolve lipophilic compounds.

    • Gentle warming can aid dissolution. Warm the solution in a water bath at 37°C for 10-15 minutes.

    • Vortexing or sonication can also help to break up any clumps of powder and facilitate dissolution. A brief sonication in a bath sonicator for 5-10 minutes is often effective.

    • Increase the volume of DMSO if the desired concentration is too high for its solubility limit. It is better to have a more dilute but fully dissolved stock solution.

Problem 2: The this compound stock solution in DMSO precipitates when diluted into aqueous buffer.

  • Question: My 10 mM stock solution of this compound in DMSO looks clear, but when I dilute it to 10 µM in PBS for my cell-based assay, I see a precipitate forming. How can I prevent this?

  • Answer: This is a common issue known as "salting out" or precipitation upon dilution into an anti-solvent (the aqueous buffer). Here are several strategies to mitigate this:

    • Method 1: Serial Dilution Instead of a single large dilution step, perform serial dilutions. For example, first dilute your 10 mM DMSO stock to 1 mM in DMSO, and then dilute this into your aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

    • Method 2: Pluronic F-127 Pluronic F-127 is a non-ionic surfactant that can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Prepare a stock solution of Pluronic F-127 in your aqueous buffer and then add the this compound DMSO stock to this solution.

    • Method 3: Bovine Serum Albumin (BSA) BSA can act as a carrier protein and help to keep hydrophobic compounds in solution. If your experimental system allows, consider adding BSA (typically 0.1% to 1%) to your final aqueous solution.

    • Method 4: Lowering the Final DMSO Concentration While it may seem counterintuitive, sometimes a slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) can help maintain solubility. However, be mindful of the DMSO tolerance of your cell line, as higher concentrations can be toxic.

    • Method 5: Pre-warming the Aqueous Buffer Warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.

The following workflow diagram illustrates a decision-making process for addressing precipitation issues.

Troubleshooting_Workflow Start Start: Prepare This compound Stock in DMSO Dilute Dilute stock into aqueous buffer Start->Dilute Precipitate_Check Precipitate Observed? Dilute->Precipitate_Check No_Precipitate Proceed with Experiment Precipitate_Check->No_Precipitate No Troubleshoot Troubleshooting Steps Precipitate_Check->Troubleshoot Yes Serial_Dilution Try Serial Dilution Troubleshoot->Serial_Dilution Pluronic Use Pluronic F-127 Troubleshoot->Pluronic BSA Add BSA Troubleshoot->BSA DMSO_Conc Adjust Final DMSO Concentration Troubleshoot->DMSO_Conc Warm_Buffer Pre-warm Aqueous Buffer Troubleshoot->Warm_Buffer Recheck Re-check for Precipitation Serial_Dilution->Recheck Pluronic->Recheck BSA->Recheck DMSO_Conc->Recheck Warm_Buffer->Recheck Success Proceed with Experiment Recheck->Success No Consult Consult Literature/ Technical Support Recheck->Consult Yes

Workflow for Troubleshooting Precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out the desired amount of this compound powder in a sterile, conical tube. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: ~500 g/mol , hypothetical for calculation), you would need 5 mg of the compound.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles. If particles are present, proceed to step 6.

  • (Optional) Place the tube in a 37°C water bath for 10-15 minutes or in a bath sonicator for 5-10 minutes. Vortex again.

  • Once the solution is clear, it is ready for use or storage.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer (e.g., PBS)

Materials:

  • 10 mM this compound in DMSO stock solution

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Pre-warm the PBS to 37°C.

  • In a sterile tube, add the required volume of pre-warmed PBS. For example, to make 1 mL of a 10 µM solution, start with 999 µL of PBS.

  • While gently vortexing the tube of PBS, add 1 µL of the 10 mM this compound DMSO stock solution directly into the buffer. This drop-wise addition with continuous mixing is crucial to prevent localized high concentrations of the compound that can lead to precipitation.

  • Continue to vortex for another 30 seconds.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for your experiment.

  • Use the working solution immediately, as the stability of this compound in aqueous solutions at low concentrations may be limited.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult the manufacturer's product information sheet and relevant literature for the most accurate and up-to-date information. It is also recommended to perform small-scale pilot experiments to determine the optimal solubilization conditions for your specific experimental setup.

References

Technical Support Center: Optimizing MRS2298 Dosage for P2Y12 Receptor Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for effectively utilizing MRS2298, a potent and selective P2Y12 receptor antagonist, in your research. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your experiments for maximum P2Y12 receptor inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) found on the surface of platelets. When its endogenous ligand, adenosine diphosphate (ADP), binds to the receptor, it initiates a signaling cascade that leads to platelet activation and aggregation. This process involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of the phosphoinositide 3-kinase (PI3K) pathway.[1][2][3] this compound blocks the binding of ADP to the P2Y12 receptor, thereby preventing these downstream signaling events and inhibiting platelet aggregation.

Q2: What is the recommended starting concentration for this compound in in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the specific experimental conditions, including the cell type, agonist concentration, and assay format. However, based on available data for similar P2Y12 antagonists, a starting concentration range of 1 µM to 10 µM is recommended for in vitro platelet aggregation assays. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific system.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in 100% DMSO to a concentration of 10 mM. Ensure the compound is fully dissolved by vortexing. For working solutions, dilute the stock solution in your aqueous experimental buffer. It is critical to keep the final DMSO concentration in your assay below 0.5% (preferably ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects. When diluting, add the stock solution to the aqueous buffer while gently vortexing to prevent precipitation.

Q4: What are the recommended storage conditions for this compound solutions?

A4: Store the powdered form of this compound at -20°C. Prepare fresh working solutions from the DMSO stock for each experiment. If you need to store the DMSO stock solution, aliquot it into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Aqueous solutions of this compound are generally less stable and should be prepared fresh and used immediately.

Troubleshooting Guides

In Vitro Experiments (e.g., Platelet Aggregation Assays)
Issue Potential Cause Troubleshooting Steps
No or low inhibition of platelet aggregation 1. Inactive this compound: Compound may have degraded due to improper storage or handling. 2. Suboptimal this compound concentration: The concentration used may be too low to elicit an inhibitory effect. 3. High agonist (ADP) concentration: Excessive ADP can overcome the competitive antagonism of this compound. 4. Platelet preparation issues: Platelets may be pre-activated or have low viability.1. Use a fresh vial of this compound and prepare a new stock solution. 2. Perform a dose-response curve with a wider concentration range of this compound (e.g., 0.1 µM to 50 µM). 3. Optimize the ADP concentration to achieve a submaximal aggregation response (typically 50-80% of maximum) in the absence of the inhibitor. 4. Review your platelet isolation and handling protocol. Ensure minimal manipulation and use of appropriate anticoagulants.
High variability between replicates or experiments 1. Inconsistent pipetting or mixing: Inaccurate dispensing of this compound or agonist. 2. Precipitation of this compound: The compound may be coming out of solution in the aqueous buffer. 3. Biological variability: Platelets from different donors can exhibit varying responses. 4. Instrument variability: Fluctuations in temperature or stirring speed of the aggregometer.1. Use calibrated pipettes and ensure thorough but gentle mixing. 2. Visually inspect for precipitates. Prepare fresh dilutions and consider a brief sonication of the stock solution before dilution. Ensure the final DMSO concentration is low. 3. Whenever possible, use platelets from the same donor for a set of experiments. If using different donors, include appropriate controls for each. 4. Calibrate and maintain your aggregometer according to the manufacturer's instructions.
Unexpected platelet activation 1. Solvent (DMSO) toxicity: High concentrations of DMSO can activate platelets. 2. Contamination: Bacterial or other contaminants in reagents or on labware.1. Ensure the final DMSO concentration is below 0.5%. Run a vehicle control (DMSO without this compound) to assess its effect. 2. Use sterile reagents and labware.
In Vivo Experiments (e.g., Thrombosis Models)
Issue Potential Cause Troubleshooting Steps
Lack of antithrombotic effect 1. Insufficient dosage: The administered dose may be too low to achieve a therapeutic concentration in vivo. 2. Poor bioavailability: The compound may have low absorption or be rapidly metabolized. 3. Inappropriate route of administration: The chosen route may not be optimal for this compound.1. Perform a dose-escalation study to determine the effective dose range. 2. Conduct pharmacokinetic studies to assess the bioavailability and metabolic stability of this compound. Consider formulation adjustments to improve solubility or absorption. 3. Experiment with different routes of administration (e.g., intravenous vs. intraperitoneal).
Excessive bleeding 1. Dosage is too high: The concentration of this compound is in the toxic range. 2. High inter-individual variability: Significant differences in how individual animals respond to the drug.1. Reduce the dose and perform a careful dose-response study to identify the therapeutic window. 2. Increase the number of animals per group to account for variability and ensure statistical power.
Conflicting in vitro and in vivo data 1. Rapid in vivo metabolism: this compound may be quickly converted to an inactive form in the body. 2. High plasma protein binding: The compound may be extensively bound to plasma proteins, reducing its free, active concentration.1. Investigate the in vivo metabolism of this compound. 2. Measure the plasma protein binding of the compound.

Experimental Protocols

In Vitro: Light Transmission Aggregometry (LTA) for this compound

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation using LTA.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human whole blood (collected in 3.2% or 3.8% sodium citrate)

  • Adenosine diphosphate (ADP)

  • Phosphate-buffered saline (PBS)

  • Light transmission aggregometer

  • Centrifuge

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. b. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. c. Carefully transfer the upper PRP layer to a new tube. d. Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.

3. Preparation of Solutions: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Prepare a stock solution of ADP in PBS (e.g., 100 µM). c. Prepare serial dilutions of this compound from the stock solution in an appropriate buffer to achieve the desired final concentrations in the assay.

4. Platelet Aggregation Assay: a. Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP. b. Pre-warm PRP aliquots to 37°C for at least 5 minutes. c. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation). d. Add the desired concentration of this compound or vehicle (DMSO) to a cuvette containing PRP and a stir bar. Incubate for 5-15 minutes at 37°C with constant stirring. e. Add ADP to the cuvette to induce aggregation (final concentration typically 5-20 µM). f. Record the change in light transmission for 5-10 minutes.

5. Data Analysis: a. Determine the maximum percentage of platelet aggregation for each condition. b. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to This compound This compound This compound->P2Y12 Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates (via Gβγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activation cAMP->PKA VASP ↓ VASP-P PKA->VASP GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Akt Akt Activation PI3K->Akt Akt->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

P2Y12 Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock (10 mM in DMSO) B Prepare Working Dilutions A->B D Pre-incubate PRP with this compound or Vehicle Control B->D C Prepare Platelet-Rich Plasma (PRP) C->D E Induce Aggregation with ADP D->E F Record Light Transmission E->F G Calculate % Inhibition F->G H Generate Dose-Response Curve G->H I Determine IC50 H->I

In Vitro Experimental Workflow

Troubleshooting_Guide Start Problem: No/Low Inhibition Check_Compound Is this compound solution fresh and properly prepared? Start->Check_Compound Yes1 Yes Check_Compound->Yes1 No1 No Check_Compound->No1 Check_Concentration Is the concentration of This compound and ADP optimal? Yes2 Yes Check_Concentration->Yes2 No2 No Check_Concentration->No2 Check_Platelets Are platelets viable and not pre-activated? Yes3 Yes Check_Platelets->Yes3 No3 No Check_Platelets->No3 Yes1->Check_Concentration Solution1 Prepare fresh stock and working solutions. No1->Solution1 Yes2->Check_Platelets Solution2 Perform dose-response for both this compound and ADP. No2->Solution2 End Problem Resolved Yes3->End Solution3 Review platelet preparation protocol. No3->Solution3 Solution1->End Solution2->End Solution3->End

Troubleshooting Logic for In Vitro Assays

References

How to prevent off-target effects of MRS2298 in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent and identify potential off-target effects of MRS2298, a selective P2Y1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary signaling pathway?

This compound is a potent and selective antagonist for the P2Y1 purinergic receptor. The P2Y1 receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[1] Its activation is crucial for various physiological processes, most notably initiating platelet aggregation.[1][2] The canonical signaling pathway involves the coupling of the P2Y1 receptor to the Gq alpha subunit, which in turn activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration and subsequent cellular responses.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Response Cellular Response (e.g., Platelet Shape Change) DAG->Response Ca->Response ADP ADP ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Antagonizes

Caption: Simplified signaling pathway of the P2Y1 receptor and the inhibitory action of this compound.
Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects are unintended interactions of a compound with proteins other than its designated target.[3] These interactions can lead to misinterpretation of experimental data, cellular toxicity, or other unforeseen biological consequences.

While this compound is highly selective for the P2Y1 receptor, several factors warrant careful consideration:

  • Concentration Dependence: At concentrations significantly above its inhibitory constant (Ki) for P2Y1, the risk of this compound binding to lower-affinity sites (off-targets) increases.

  • Ubiquitous Target Expression: The P2Y1 receptor is expressed in numerous tissues beyond platelets, including the central nervous system and immune cells. Therefore, an observed effect might be "on-target" with respect to the P2Y1 receptor but in an unintended cell type or tissue, complicating the interpretation of systemic effects.

  • Metabolite Activity: Like other nucleotide-based ligands, it is crucial to ensure that the observed pharmacological effects are due to this compound itself and not its potential metabolites, which could have their own biological activities.

Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?

The most effective strategy is to use the lowest concentration of this compound that elicits the desired on-target effect. This can be determined by performing a careful dose-response experiment.

Experimental Protocol: Dose-Response Curve for On-Target vs. Off-Target Effects

  • Objective: To identify the concentration range where this compound effectively inhibits P2Y1 signaling without inducing non-specific effects (e.g., cytotoxicity).

  • Methodology:

    • Cell Preparation: Culture cells expressing the P2Y1 receptor.

    • Compound Preparation: Prepare a stock solution of this compound and perform serial dilutions to create a range of concentrations (e.g., from 0.1 nM to 10 µM).

    • Assay for On-Target Effect:

      • Pre-incubate cells with the different concentrations of this compound for a predetermined time.

      • Stimulate the cells with a known P2Y1 agonist (e.g., ADP or 2-MeSADP) at its EC50 concentration.

      • Measure a downstream signaling event, such as intracellular calcium mobilization, as an indicator of P2Y1 activation.

    • Assay for Off-Target Effect:

      • In a parallel experiment, incubate cells with the same range of this compound concentrations.

      • Assess a general indicator of cell health, such as cell viability using an MTT or LDH assay, to detect cytotoxicity.

    • Data Analysis: Plot the percentage of inhibition of the P2Y1 signal and the percentage of cytotoxicity against the log of the this compound concentration. Determine the IC50 for the on-target effect and the concentration at which off-target toxicity appears.

Data Presentation: Example Dose-Response Data

This compound Conc. (nM)On-Target Inhibition (%)Off-Target Cytotoxicity (%)Recommendation
1150Sub-optimal for inhibition
10480Near IC50, good starting point
50851Effective concentration
100952Maximum effective concentration
10009815Potential for off-target effects
100009955High risk of off-target effects

Use concentrations at or slightly above the IC50 (e.g., 10-100 nM in this example) where on-target effects are robust and off-target effects are minimal.

Q4: My results with this compound are unexpected. How can I troubleshoot if this is an off-target effect?

If your experimental outcome is inconsistent with known P2Y1 biology or if you observe unexpected phenotypes, a systematic approach is necessary to distinguish between on-target and off-target effects.

G Start Unexpected Experimental Result Observed Check_Compound Step 1: Verify Compound & Experiment Start->Check_Compound Dose_Response Step 2: Re-evaluate Dose (Perform Dose-Response) Check_Compound->Dose_Response Compound integrity, solubility, and protocol are correct Orthogonal_Controls Step 3: Implement Orthogonal Controls Dose_Response->Orthogonal_Controls Effect occurs at lowest effective concentration Analysis Step 4: Analyze Data from All Controls Orthogonal_Controls->Analysis Conclusion_On_Target Conclusion: Phenotype is Likely ON-TARGET Analysis->Conclusion_On_Target Phenotype is replicated by genetic knockdown AND/OR by structurally different P2Y1 antagonist. Conclusion_Off_Target Conclusion: Phenotype is Likely OFF-TARGET Analysis->Conclusion_Off_Target Phenotype is NOT replicated by genetic knockdown OR other antagonists.

Caption: A logical workflow for troubleshooting unexpected results with this compound.
  • Verify Compound and Experiment: First, ensure the integrity of your this compound stock (e.g., correct solvent, storage, age). Check for compound precipitation in your media, as this can cause non-specific effects.

  • Re-evaluate Dose: Confirm you are using the lowest effective concentration as determined by a dose-response curve (see Q3).

  • Implement Orthogonal Controls: This is the most critical step. Use methods that inhibit the target through different mechanisms to see if the phenotype is reproducible (see Q5 for detailed protocols).

  • Analyze Data: If the phenotype is consistently reproduced with a genetic knockdown of the P2Y1 receptor or with a structurally unrelated P2Y1 antagonist, it is likely a true on-target effect. If not, an off-target effect of this compound is the probable cause.

Q5: What are the best experimental controls to include when using this compound?

To validate that an observed effect is specifically due to the inhibition of the P2Y1 receptor, at least one of the following orthogonal control strategies should be used.

Experimental Protocol: Key Validation Experiments

  • Using a Structurally Different Antagonist

    • Principle: An authentic on-target effect should be reproducible using a different chemical compound that targets the same receptor.

  • Genetic Knockdown/Knockout Control

    • Principle: Genetically removing the target protein should phenocopy the effect of the pharmacological antagonist. Furthermore, in a knockout system, the antagonist should have no further effect on the pathway of interest.

    • Methodology:

      • Use siRNA or shRNA to transiently knock down the P2Y1 receptor in your cell line.

      • Alternatively, use cells or a mouse model where the P2Y1 gene has been knocked out (P2Y1-/-).

      • Compare the phenotype of the knockdown/knockout system to that produced by this compound in a wild-type system.

  • Rescue Experiment

    • Principle: Reintroducing the target receptor into a knockout cell line should reverse the phenotype, confirming the phenotype was caused by the absence of the target.

    • Methodology:

      • Use P2Y1-/- cells.

      • Transfect these cells with a plasmid encoding the P2Y1 receptor.

      • The re-expression of P2Y1 should rescue the original wild-type phenotype and restore sensitivity to this compound.

Data Presentation: Comparison of Control Strategies

Control StrategyPrincipleProsCons
Structurally Different Antagonist Confirm phenotype with a different chemical scaffold.Relatively simple and quick to implement.The alternative compound may have its own off-target effects.
Genetic Knockdown/Knockout Remove the target protein entirely.Highly specific; considered a gold standard for target validation.Can be time-consuming, expensive; potential for compensation by other pathways.
Rescue Experiment Re-express the target in a null background to restore function.Provides definitive proof of target engagement.Technically complex; requires a reliable knockout system.
Q6: Are there alternative P2Y1 antagonists I can use to validate my findings?

Yes. Using a structurally distinct antagonist is a key validation step.

Data Presentation: P2Y1 Antagonists for Validation Experiments

CompoundClassNotes
This compound N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphateThe primary compound; a highly potent and selective P2Y1 antagonist.
MRS2500 Deoxyadenosine-3',5'-bisphosphate analogueA potent and selective P2Y1 antagonist with a different chemical structure. An excellent choice for orthogonal pharmacological validation.

References

Addressing variability in results with MRS2298 treatment.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in results when using the P2Y1 receptor antagonist, MRS2298.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about this compound and the P2Y1 receptor signaling pathway.

Q1: What is this compound and how does it work?

This compound is a selective antagonist for the P2Y1 purinergic receptor. The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is preferentially activated by adenosine diphosphate (ADP).[1] Upon activation by ADP, the P2Y1 receptor primarily couples to the Gαq protein, initiating a signaling cascade that activates Phospholipase Cβ (PLCβ).[2] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various cellular responses.[2] this compound blocks this process by preventing ADP from binding to and activating the P2Y1 receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates This compound This compound This compound->P2Y1R Inhibits Gq Gq P2Y1R->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Triggers Ca_Release Ca2+ Release Ca_Store->Ca_Release Response Cellular Response Ca_Release->Response

Caption: P2Y1 Receptor Signaling Pathway and this compound Inhibition.

Q2: Why do my experimental results with this compound vary so much between different cell types?

Variability in P2Y1 receptor-mediated responses across different cell types is a known phenomenon and can be attributed to several factors:[2]

  • Receptor Expression Levels: The density of P2Y1 receptors on the cell surface can differ significantly, leading to varied response magnitudes.

  • Scaffolding Proteins: The presence and concentration of scaffolding proteins like NHERF-2 (Na+/H+ exchanger regulatory factor type 2) can alter the signaling kinetics. NHERF-2 can bind to the P2Y1 receptor and tether it to downstream effectors like PLCβ, prolonging the duration of Ca2+ signaling.[2]

  • G Protein Coupling: While primarily Gq-coupled, the P2Y1 receptor can also couple to Gi, which inhibits adenylyl cyclase. The dominant coupling pathway can vary by cell type, leading to different functional outcomes.

  • Endogenous Nucleotide Levels: Baseline levels of extracellular ATP and ADP, as well as the activity of ectonucleotidases that degrade them, can influence the receptor's activation state and sensitivity to antagonists.

Q3: What are the typical effective concentrations for P2Y1 receptor antagonists?

The potency of P2Y1 antagonists can vary depending on the specific compound and the assay used. While specific data for this compound is proprietary, data from structurally similar and commonly used research antagonists can provide a useful reference range.

CompoundAssay TypePotencyReference
MRS2500 ADP-induced human platelet aggregationIC50 = 0.95 nM
MRS2500 Radioligand Binding (P2Y1 Receptor)Ki = 0.78 nM
Compound 1e ADP-induced platelet aggregationpA2 = 7.11 ± 0.11
A2P5P Platelet AggregationVariable Inhibition

pA2: A measure of antagonist potency. A higher pA2 value indicates higher potency. IC50: The concentration of an inhibitor where the response is reduced by half. Ki: The inhibition constant for a compound; a measure of its affinity for the target.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

G cluster_reagent Reagent Integrity cluster_protocol Protocol & Controls cluster_cells Biological System Start High Variability or Inconsistent Results CheckStock 1. Check Stock Solution (Age, Storage, Solubility) Start->CheckStock Potential Cause CheckAgonist 1. Validate Agonist (EC50 Dose-Response) Start->CheckAgonist Potential Cause CheckPassage 1. Standardize Cell Passage Number Start->CheckPassage Potential Cause CheckWorking 2. Prepare Fresh Working Dilutions CheckStock->CheckWorking CheckFreezeThaw 3. Minimize Freeze-Thaw Cycles CheckWorking->CheckFreezeThaw Solution Consistent Results CheckFreezeThaw->Solution CheckIncubation 2. Standardize Incubation Times CheckAgonist->CheckIncubation CheckControls 3. Run Controls (Vehicle, Positive, Negative) CheckIncubation->CheckControls CheckControls->Solution CheckConfluency 2. Ensure Consistent Confluency CheckPassage->CheckConfluency CheckExpression 3. Confirm P2Y1 Receptor Expression (qPCR/WB) CheckConfluency->CheckExpression CheckExpression->Solution

Caption: Logical workflow for troubleshooting experimental variability.

Problem: High variability between experimental replicates.

  • Q: My results are inconsistent from one day to the next. What should I check first?

    • A: Start with your reagents. Ensure your this compound stock solution is properly prepared, stored, and has not undergone excessive freeze-thaw cycles. Poor solubility or degradation of the compound is a primary source of technical variability. Always prepare fresh working dilutions from a validated stock for each experiment.

  • Q: Could my cell culture practices be the cause?

    • A: Yes. Biological variability can be significant. Standardize cell culture conditions rigorously. Use cells within a consistent, narrow range of passage numbers. Ensure cell confluency is the same at the start of each experiment, as receptor expression can change with cell density. Starve cells of serum for a consistent period before the experiment if serum components are known to interfere with the assay.

Problem: this compound shows little to no effect.

  • Q: I'm not seeing any inhibition with this compound. Is the compound inactive?

    • A: Before concluding the compound is inactive, verify two things:

      • Agonist Concentration: Ensure you are using an appropriate concentration of the P2Y1 agonist (e.g., ADP or 2-MeSADP). You should be using a concentration that elicits a sub-maximal response (typically EC50 to EC80) to effectively measure antagonism. A full agonist dose-response curve should be performed to determine the correct concentration.

      • P2Y1 Receptor Expression: Confirm that your cell model expresses sufficient levels of the P2Y1 receptor. This can be verified using methods like qPCR for mRNA levels or Western blot/flow cytometry for protein levels. Some commonly used cancer-derived cell lines may have defects in P2Y signaling.

  • Q: I've confirmed receptor expression and my agonist concentration is correct, but the effect is still weak. What's next?

    • A: Revisit the stability and solubility of your this compound stock. If the compound has precipitated out of solution or degraded, its effective concentration will be much lower than intended. Also, check the pre-incubation time. Ensure you are allowing sufficient time for this compound to bind to the receptor before adding the agonist. This time may need to be optimized for your specific cell system.

Problem: I'm observing unexpected or off-target effects.

  • Q: My results suggest this compound is affecting other pathways. How can I check for off-target effects?

    • A: While this compound is designed to be selective, cross-reactivity is always a possibility.

      • Use Controls: Include a "vehicle-only" control (the solvent used for this compound, e.g., DMSO) to ensure the solvent itself is not causing an effect.

      • Test Other Antagonists: If possible, use another structurally different P2Y1 antagonist (e.g., MRS2500) to see if it phenocopies the results.

      • Counter-Screening: If your lab has the capability, test this compound against other related P2Y receptors (e.g., P2Y12) to confirm its selectivity.

      • Cytotoxicity Assays: Run a standard cytotoxicity assay (e.g., MTT or LDH) to rule out the possibility that the observed effects are due to cell death or stress rather than specific receptor antagonism.

Section 3: Key Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Solubilization: Consult the manufacturer's datasheet for the recommended solvent (typically DMSO). To create a 10 mM stock, for example, add the appropriate volume of solvent to the vial of powdered compound.

  • Mixing: Vortex thoroughly for several minutes to ensure the compound is fully dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but avoid overheating.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Quality Control: When thawing an aliquot for use, visually inspect it for any signs of precipitation. If crystals are visible, gently warm and vortex the solution to redissolve them before making working dilutions.

Protocol 2: In Vitro Calcium Flux Assay Workflow

This protocol outlines the key steps for measuring P2Y1 antagonism using a fluorescent calcium indicator.

G cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay A 1. Seed cells into a 96-well black, clear-bottom plate B 2. Wash cells with HBSS or buffer A->B C 3. Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) B->C D 4. Incubate to allow dye de-esterification C->D E 5. Wash cells to remove excess dye D->E F 6. Prepare compound plates: This compound dilutions (Antagonist) ADP/2-MeSADP dilutions (Agonist) E->F G 7. Place plate in reader and begin fluorescence measurement (establish baseline) F->G H 8. Add this compound (or vehicle) and incubate (pre-incubation) G->H I 9. Add Agonist to stimulate Ca2+ release H->I J 10. Continue recording fluorescence to capture peak response I->J K 11. Analyze data: Calculate % inhibition relative to controls J->K

References

Best practices for storing and handling MRS2298.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRS2298, a potent and selective antagonist of the P2Y1 purinergic receptor. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as troubleshooting guidance for common experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). By binding to the P2Y1 receptor, this compound blocks the downstream signaling cascade initiated by ADP. This inhibition prevents the activation of phospholipase C (PLC), the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the resulting increase in intracellular calcium levels. Its primary application in research is to investigate the physiological and pathological roles of the P2Y1 receptor, particularly in processes like platelet aggregation.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, solid this compound should be stored at -20°C. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific instructions on the product data sheet for the most accurate storage information.

Q3: How should I reconstitute and prepare stock solutions of this compound?

This compound is typically soluble in aqueous solutions. To prepare a stock solution, reconstitute the solid compound in sterile, nuclease-free water or a buffer such as PBS (pH 7.2). Briefly vortex the solution to ensure it is fully dissolved. The concentration of the stock solution will depend on the specific requirements of your experiment, but a common starting point is a 10 mM stock.

Q4: What is the stability of this compound in solution?

The stability of this compound in solution can vary depending on the solvent, storage temperature, and number of freeze-thaw cycles. For best results, it is recommended to use freshly prepared solutions for each experiment. If storing reconstituted solutions, they should be aliquoted and stored at -80°C for no longer than one to three months. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Always consult the product-specific data sheet for any available stability data.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a snapshot of its pharmacological profile.

ParameterValueDescription
Binding Affinity (Ki) 29.6 nMThe equilibrium dissociation constant, indicating the high affinity of this compound for the human P2Y1 receptor.
IC50 (Platelet Aggregation) 62.8 nMThe half-maximal inhibitory concentration for ADP-induced aggregation of human platelets.
IC50 (Calcium Mobilization) 810 nMThe half-maximal inhibitory concentration for the rise in intracellular calcium in platelets.

Experimental Protocols

ADP-Induced Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by this compound.

Materials:

  • Freshly drawn human venous blood collected into 3.2% sodium citrate anticoagulant.

  • This compound

  • ADP (agonist)

  • Saline solution (0.9% NaCl)

  • Platelet aggregometer

Procedure:

  • Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper PRP layer.

  • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP, which will serve as the blank.

  • Instrument Setup: Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Assay: a. Pre-warm an aliquot of PRP to 37°C. b. Add the desired concentration of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 5 minutes). c. Initiate platelet aggregation by adding a submaximal concentration of ADP. d. Record the change in light transmission over time to measure the extent of platelet aggregation.

Calcium Imaging Assay in Platelets

This protocol describes a method to measure changes in intracellular calcium concentration in platelets in response to P2Y1 receptor activation and its inhibition by this compound.

Materials:

  • Isolated human platelets

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • ADP (agonist)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Platelet Preparation: Isolate platelets from whole blood using standard laboratory procedures.

  • Dye Loading: Incubate the isolated platelets with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in assay buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the platelets to remove excess extracellular dye.

  • Assay: a. Resuspend the dye-loaded platelets in the assay buffer. b. Add the desired concentration of this compound or vehicle control and incubate. c. Stimulate the platelets with ADP. d. Immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No or low inhibition of platelet aggregation by this compound Degraded this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage at -20°C (solid) or -80°C (solution).
Incorrect concentration: The concentration of this compound may be too low to effectively inhibit the P2Y1 receptor.Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental conditions.
High agonist concentration: The concentration of ADP used to induce aggregation may be too high, overcoming the inhibitory effect of this compound.Use a submaximal concentration of ADP that elicits a clear but not maximal aggregation response.
High variability in results between experiments Platelet variability: Platelet reactivity can vary significantly between donors and even from the same donor on different days.Standardize the platelet preparation protocol. If possible, use platelets from a consistent pool of healthy donors who have not taken antiplatelet medication.
Inconsistent incubation times: Variation in the pre-incubation time with this compound can affect the level of inhibition.Strictly adhere to a standardized pre-incubation time for all experiments.
Unexpected increase in signal (e.g., aggregation or calcium) with this compound alone Contamination: The this compound stock solution or other reagents may be contaminated.Use fresh, sterile reagents and solutions.
Off-target effects: At very high concentrations, this compound might have off-target effects.Use the lowest effective concentration of this compound as determined by a dose-response experiment.
Low signal-to-noise ratio in calcium imaging Inadequate dye loading: Platelets may not have been loaded with a sufficient amount of the calcium-sensitive dye.Optimize the dye concentration and incubation time. Ensure cells are healthy during the loading process.
Photobleaching: Excessive exposure to excitation light can cause the fluorescent dye to photobleach.Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if compatible with your assay.

Visualizing the Mechanism of Action

The following diagrams illustrate the P2Y1 receptor signaling pathway and the experimental workflow for evaluating this compound.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_stores Intracellular Ca2+ Stores (ER) IP3->Ca_stores Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release Ca_stores->Ca_release Platelet_Activation Platelet Activation (e.g., Aggregation) Ca_release->Platelet_Activation PKC->Platelet_Activation

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_mrs Prepare this compound Stock Solution incubate Pre-incubate Platelets/Cells with this compound or Vehicle prep_mrs->incubate prep_platelets Isolate Platelets (PRP) or Prepare Cell Line prep_platelets->incubate stimulate Stimulate with ADP incubate->stimulate measure Measure Response (Aggregation or Ca2+ Signal) stimulate->measure analyze Analyze Data (e.g., IC50 determination) measure->analyze interpret Interpret Results analyze->interpret

Caption: General Experimental Workflow for Evaluating this compound.

Identifying and resolving issues in MRS2298-based assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRS2298-based assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experiments involving the P2Y1 receptor antagonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective antagonist of the P2Y1 purinergic receptor.[1] The P2Y1 receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[2] Upon activation, the P2Y1 receptor couples to the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn mediates various cellular responses, including platelet aggregation and smooth muscle contraction.[2] this compound works by competitively binding to the P2Y1 receptor, thereby preventing ADP from binding and initiating this signaling cascade.[2]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in studies related to:

  • Thrombosis and Hemostasis: To investigate the role of the P2Y1 receptor in platelet aggregation and thrombus formation.[3]

  • Cardiovascular Physiology: To study the effects of P2Y1 receptor signaling on vascular tone and smooth muscle function.

  • Neuroscience: To explore the involvement of P2Y1 receptors in neurotransmission and glial cell signaling.

  • Drug Discovery: As a tool compound to validate the P2Y1 receptor as a therapeutic target and to screen for new P2Y1 receptor modulators.

Q3: How should I dissolve and store this compound?

A3: For optimal results, it is recommended to dissolve this compound in an aqueous buffer. Due to its phosphate groups, it should have good water solubility. However, if you encounter solubility issues, using a small amount of DMSO first and then diluting with an aqueous buffer is a common practice. For long-term storage, it is advisable to store the compound as a solid at -20°C. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems you may encounter when using this compound in your assays.

Issue 1: Inconsistent or Noisy Data in Calcium Mobilization Assays
Potential Cause Recommended Solution
Cell Health and Density Ensure cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or unhealthy cells can lead to variable responses.
Dye Loading Issues Optimize the concentration of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) and the loading time and temperature for your specific cell type. Uneven dye loading can cause high background and variability. The use of a surfactant like Pluronic F-127 can aid in dye solubilization and loading.
Incomplete Esterase Activity After loading with the AM ester form of the dye, allow sufficient time for intracellular esterases to cleave the AM group, trapping the active dye inside the cells. This de-esterification step is crucial for a robust signal.
Assay Buffer Composition Ensure your assay buffer is at the correct pH and contains the appropriate concentration of calcium and other ions.
Autofluorescence Check for autofluorescence from your cells or the assay plate at the excitation and emission wavelengths of your calcium dye.
Issue 2: Low Potency or Lack of Inhibition in Platelet Aggregation Assays
Potential Cause Recommended Solution
Platelet Preparation The method of platelet preparation (platelet-rich plasma vs. washed platelets) can significantly impact the results. Ensure consistent and careful handling to avoid premature platelet activation. The final platelet count should be standardized across experiments.
Agonist Concentration The concentration of the P2Y1 agonist (e.g., ADP) used to induce aggregation is critical. Use a concentration that gives a submaximal response to be able to observe potent inhibition.
Incubation Time with this compound Ensure an adequate pre-incubation time of the platelets with this compound before adding the agonist to allow for receptor binding.
Presence of Other P2Y Receptors Platelets also express the P2Y12 receptor, which is also activated by ADP and contributes to aggregation. The observed effect of this compound will be specific to the P2Y1-mediated component of aggregation.
Compound Stability While generally stable, ensure that the stock solution of this compound has not degraded due to improper storage or multiple freeze-thaw cycles.
Issue 3: Off-Target Effects or Unexpected Results
Potential Cause Recommended Solution
Non-Specific Binding At high concentrations, this compound might exhibit off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration range for P2Y1 receptor-specific inhibition.
Interaction with Other Receptors While this compound is highly selective for the P2Y1 receptor, it's good practice to test its effect on other relevant purinergic receptors expressed in your system, if possible, to confirm its specificity.
Cellular Context The signaling and function of the P2Y1 receptor can be highly dependent on the cellular context and the expression of interacting proteins. Be aware that results may vary between different cell types.

Quantitative Data Summary

The following table summarizes the potency of this compound and other common P2Y1 receptor antagonists.

CompoundAssay TypeSpecies/Cell LinePotency (IC50 or Ki)Reference
This compound P2Y1 Receptor Binding (Ki)Human29.6 nM
Platelet Aggregation (IC50)Human62.8 nM
Calcium Mobilization (IC50)Human Platelets810 nM
MRS2179 P2Y1 Receptor Binding (Ki)Human84 nM
Platelet Aggregation (IC50)Human-
MRS2500 P2Y1 Receptor Binding (Ki)Human0.78 nM
Platelet Aggregation (IC50)Human0.95 nM
Calcium Mobilization (IC50)Human Platelets49.1 nM

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium mobilization in response to P2Y1 receptor activation and its inhibition by this compound.

Materials:

  • Cells expressing the P2Y1 receptor

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127 (optional)

  • Probenecid (optional)

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)

  • This compound

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye dispersion.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • Gently wash the cells 2-3 times with fresh, warm assay buffer to remove extracellular dye.

    • After the final wash, add assay buffer to each well. The addition of probenecid (1-2.5 mM) can help to prevent dye leakage.

  • Compound Addition and Measurement:

    • Allow the plate to equilibrate to the desired assay temperature (typically 37°C or room temperature).

    • Place the plate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add this compound or vehicle control and incubate for the desired time (e.g., 15-30 minutes).

    • Add the P2Y1 agonist (e.g., ADP) and immediately begin recording the fluorescence signal kinetically for 1-3 minutes.

Light Transmission Aggregometry (LTA)

This protocol outlines the measurement of platelet aggregation and its inhibition by this compound using LTA.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate

  • Polypropylene tubes

  • Centrifuge

  • Light Transmission Aggregometer

  • Aggregometer cuvettes and stir bars

  • P2Y1 receptor agonist (e.g., ADP)

  • This compound

  • Saline

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully transfer the supernatant (PRP) to a new polypropylene tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

  • Platelet Count Adjustment (Optional): Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

  • Aggregation Measurement:

    • Pipette PRP into an aggregometer cuvette with a stir bar and place it in the aggregometer to warm to 37°C.

    • Calibrate the aggregometer by setting the light transmission of PRP to 0% and PPP to 100%.

    • Add this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) while stirring.

    • Add the P2Y1 agonist (e.g., ADP) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

Adenylyl Cyclase Activity Assay

The P2Y1 receptor is coupled to Gq and does not directly modulate adenylyl cyclase. However, in some cell systems, cross-talk between signaling pathways can occur. This assay is more relevant for Gi/o-coupled P2Y receptors like P2Y12. For completeness, a general protocol for a competitive ELISA-based cAMP assay is provided.

Materials:

  • Cells expressing the receptor of interest

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • Forskolin (to stimulate adenylyl cyclase)

  • Agonist/Antagonist of interest

  • cAMP ELISA kit

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Pre-incubate cells with the antagonist (e.g., this compound, if investigating cross-talk) for a specified time.

    • Treat cells with the agonist in the presence of a phosphodiesterase inhibitor for 10-30 minutes. If investigating inhibition of adenylyl cyclase, co-stimulate with forskolin.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the ELISA kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP ELISA kit to measure the concentration of cAMP in the cell lysates.

Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_cyto->Cellular_Response Mediates ADP ADP ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits Calcium_Assay_Workflow A 1. Seed cells in a black, clear-bottom plate B 2. Load cells with a calcium-sensitive dye A->B C 3. Wash cells to remove extracellular dye B->C D 4. Add this compound (or vehicle) C->D E 5. Measure baseline fluorescence D->E F 6. Add P2Y1 agonist (e.g., ADP) E->F G 7. Kinetically measure fluorescence change F->G Troubleshooting_Signal Start Low or No Signal in Assay Check_Cells Are cells healthy and at the correct density? Start->Check_Cells Check_Reagents Are all reagents (agonist, antagonist, dye) prepared correctly and not expired? Check_Cells->Check_Reagents Yes Optimize_Cells Optimize cell culture and plating conditions Check_Cells->Optimize_Cells No Check_Instrument Is the instrument (plate reader, aggregometer) set up correctly? Check_Reagents->Check_Instrument Yes Prepare_New_Reagents Prepare fresh reagents Check_Reagents->Prepare_New_Reagents No Calibrate_Instrument Recalibrate and check instrument settings Check_Instrument->Calibrate_Instrument No End Re-run Assay Check_Instrument->End Yes Optimize_Cells->End Prepare_New_Reagents->End Calibrate_Instrument->End

References

Technical Support Center: Ensuring the Stability of MRS2298 in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRS2298, a potent and selective P2Y1 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound throughout your experimental workflow. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and its stock solutions to ensure stability?

A1: Proper storage is critical for maintaining the integrity of this compound. For the lyophilized powder, long-term storage at -20°C in a dry, dark environment is recommended to prevent degradation.[1][2] For stock solutions, the stability depends on the solvent and storage temperature.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Q3: How stable are this compound stock solutions at different temperatures?

A3: For related P2Y1 antagonists, stock solutions are generally more stable when stored at lower temperatures. For instance, stock solutions of MRS2500 are stable for up to six months when stored at -80°C and for one month at -20°C. It is recommended to store this compound stock solutions at -80°C for long-term use and at -20°C for short-term use, in tightly sealed containers to prevent moisture absorption.

Q4: Can I store my working solutions of this compound, and if so, for how long?

A4: The stability of working solutions of nucleotide analogs in aqueous buffers can be limited. It is best practice to prepare fresh working solutions from your frozen stock solution on the day of the experiment. If temporary storage is necessary, keep the solution on ice and protected from light. Avoid storing dilute aqueous solutions for extended periods, as this can lead to hydrolysis and a loss of potency.

Q5: What are the potential degradation pathways for this compound?

A5: As a nucleotide analog, this compound is susceptible to degradation through hydrolysis of the phosphate groups and the glycosidic bond, particularly at non-neutral pH and elevated temperatures. While specific degradation products for this compound have not been extensively documented in publicly available literature, general knowledge of nucleotide chemistry suggests that these are the primary pathways of concern. Forced degradation studies under acidic, basic, and oxidative conditions would be necessary to fully characterize its degradation profile.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected antagonist activity Degradation of this compound: The compound may have degraded due to improper storage or handling.1. Verify Storage: Confirm that both the solid compound and stock solutions have been stored at the recommended temperature (-20°C or -80°C) and protected from light and moisture. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid using previously prepared and stored dilute solutions. 3. Check Solvent Quality: Ensure the solvent (e.g., DMSO, water) is of high purity and anhydrous, as contaminants can promote degradation.
Incorrect Concentration: Errors in calculating dilutions or inaccurate weighing of the compound.1. Recalculate Dilutions: Double-check all calculations for preparing stock and working solutions. 2. Verify Weighing: If possible, verify the initial weight of the compound. For subsequent experiments, consider using a freshly opened vial.
Precipitation of this compound in aqueous buffer Low Solubility: The concentration of this compound in the final assay buffer may exceed its solubility limit.1. Check Solubility Data: Refer to the manufacturer's data sheet for the solubility of this compound in your specific buffer system. 2. Adjust Final Concentration: If solubility is an issue, consider lowering the final concentration of this compound in your assay. 3. Use of a Co-solvent: If compatible with your experimental system, a small percentage of an organic solvent like DMSO may be used to maintain solubility. However, ensure the final solvent concentration does not affect cell viability or receptor function.
Variability between experimental replicates Incomplete Dissolution: The compound may not be fully dissolved in the stock or working solution.1. Ensure Complete Dissolution: After adding the solvent, vortex or sonicate the solution to ensure the compound is fully dissolved before making further dilutions. 2. Filter Sterilize: For cell-based assays, filter the final working solution through a 0.22 µm filter to remove any micro-precipitates.
Adsorption to Labware: Hydrophobic compounds can sometimes adsorb to plastic surfaces, leading to a lower effective concentration.1. Use Low-Binding Plastics: Utilize low-protein-binding microplates and pipette tips. 2. Pre-treatment of Labware: In some cases, pre-incubating labware with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding.

Experimental Protocols

Detailed methodologies for key experiments involving P2Y1 receptor antagonists are provided below.

Protocol 1: In Vitro Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human venous blood collected in 3.2% sodium citrate.

  • This compound

  • Adenosine diphosphate (ADP)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Aggregometer

Procedure:

  • PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Instrument Calibration: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

  • Incubation with this compound: Pre-incubate PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

  • Induction of Aggregation: Add a sub-maximal concentration of ADP to initiate platelet aggregation.

  • Data Acquisition: Monitor the change in light transmission for a set period (e.g., 5-10 minutes). The inhibitory effect of this compound is determined by the reduction in the maximum aggregation response compared to the vehicle control. The IC50 value, the concentration of antagonist that inhibits 50% of the agonist response, can then be calculated.

Protocol 2: Calcium Mobilization Assay

This functional assay measures changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by this compound.

Materials:

  • Cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • This compound

  • P2Y1 receptor agonist (e.g., 2-MeSADP)

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Procedure:

  • Cell Plating: Seed P2Y1-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Baseline Measurement: Establish a stable baseline fluorescence reading for each well.

  • Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Agonist Stimulation: Add a P2Y1 receptor agonist to stimulate an increase in intracellular calcium.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time. The potency of this compound is determined by its ability to inhibit the agonist-induced calcium mobilization, from which an IC50 value can be calculated.

Visualizations

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon activation by its endogenous ligand ADP, it initiates a signaling cascade that leads to an increase in intracellular calcium.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ADP ADP ADP->P2Y1 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC response Cellular Response (e.g., Platelet Shape Change) Ca_cyto->response PKC->response This compound This compound This compound->P2Y1 Antagonism

Caption: Simplified signaling pathway of the P2Y1 receptor.

Experimental Workflow for Assessing this compound Stability

This workflow outlines the logical steps to troubleshoot and ensure the stability of this compound in your experiments.

MRS2298_Stability_Workflow start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C or -80°C, dark, dry) start->check_storage check_prep Review Solution Preparation (Fresh solutions, solvent quality) check_storage->check_prep solubility_issue Check for Precipitation in Assay Buffer check_prep->solubility_issue adjust_conc Lower Final Concentration solubility_issue->adjust_conc Yes use_cosolvent Consider Co-solvent (e.g., DMSO) (Check for compatibility) solubility_issue->use_cosolvent Yes perform_qc Perform Quality Control (e.g., Analytical HPLC) solubility_issue->perform_qc No adjust_conc->perform_qc use_cosolvent->perform_qc new_vial Use a Fresh Vial of this compound perform_qc->new_vial Degradation Suspected continue_exp Proceed with Experiment perform_qc->continue_exp No Degradation new_vial->continue_exp contact_support Contact Technical Support new_vial->contact_support Issue Persists

Caption: Troubleshooting workflow for this compound stability.

References

Technical Support Center: Overcoming Challenges in In Vivo Delivery of MRS2298

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRS2298, a selective P2Y1 receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the in vivo delivery of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the P2Y1 receptor, a G-protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1][2] P2Y1 receptor activation is involved in various physiological processes, including platelet aggregation, vasodilation, and neurotransmission.[2] By blocking this receptor, this compound can inhibit these processes, making it a valuable tool for research in thrombosis, inflammation, and other conditions.

Q2: What are the main challenges associated with the in vivo delivery of this compound and related nucleotide analogs?

The primary challenge is the rapid metabolism of this compound by ectonucleotidases.[3] These ubiquitous enzymes are present on cell surfaces and in the blood, and they quickly dephosphorylate nucleotide analogs, leading to a very short in vivo half-life, often in the range of seconds to a few minutes.[3] This rapid degradation can result in insufficient compound reaching the target tissue at a therapeutic concentration. Furthermore, the metabolites of these antagonists may have off-target effects, for instance by acting on adenosine receptors.

Troubleshooting Guide

Problem 1: Lack of Efficacy or Inconsistent Results in In Vivo Experiments

Possible Cause 1.1: Rapid Metabolism of this compound

  • Question: My in vivo experiment with this compound is not showing the expected inhibitory effect on P2Y1-mediated responses. Why might this be?

  • Answer: The most likely reason is the rapid degradation of this compound by ectonucleotidases in the bloodstream and tissues. This leads to a short half-life and prevents a sufficient concentration of the active compound from reaching the P2Y1 receptors. Studies on similar P2Y1 receptor antagonists have shown that their in vivo antithrombotic potency can be very brief.

Troubleshooting Steps:

  • Increase Dosing Frequency: Administer smaller doses more frequently to maintain a more stable plasma concentration.

  • Co-administration with Ectonucleotidase Inhibitors: Consider the co-administration of a broad-spectrum ectonucleotidase inhibitor to slow down the degradation of this compound.

  • Alternative Formulation Strategy: Explore advanced drug delivery systems designed to protect the drug from enzymatic degradation.

Possible Cause 1.2: Poor Bioavailability

  • Question: I am administering this compound orally, but I am not observing any effect. What could be the issue?

  • Answer: Nucleotide analogs like this compound generally have poor oral bioavailability due to their hydrophilicity and susceptibility to degradation in the gastrointestinal tract. Intravenous injection is often the preferred route of administration for these compounds to bypass first-pass metabolism and ensure systemic exposure.

Troubleshooting Steps:

  • Switch to Parenteral Administration: If not already doing so, switch to intravenous (IV) or intraperitoneal (IP) injection.

  • Formulation for Oral Delivery: If oral administration is necessary, consider encapsulation in protective delivery systems like nanoparticles or liposomes.

Problem 2: Observed Off-Target Effects
  • Question: I am observing unexpected physiological responses in my animal model that are not consistent with P2Y1 receptor antagonism. What could be the cause?

  • Answer: The metabolites of this compound, resulting from dephosphorylation, can act on other receptors, most notably adenosine receptors (A1, A2A, A2B, A3). For example, the metabolite of a similar P2Y1 agonist was found to have affinity for A1 and A3 adenosine receptors, and the observed in vivo effects were attributed to these off-target interactions.

Troubleshooting Steps:

  • Metabolite Profiling: If possible, analyze plasma or tissue samples to identify and quantify the metabolites of this compound.

  • Use of Adenosine Receptor Antagonists: Co-administer selective antagonists for the suspected adenosine receptors to see if the off-target effects are blocked.

  • Consider More Stable Analogs: Evaluate the use of more metabolically stable P2Y1 antagonists, such as MRS2500, which has shown a longer duration of action in vivo.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table provides data for related and commonly used P2Y1 receptor antagonists to offer a comparative perspective.

CompoundAntagonist Potency (IC50/Ki)Receptor SubtypeComments
MRS2179 IC50: 13.1 µMP2Y1First selective P2Y1 antagonist.
MRS2279 IC50: 17.8 nMP2Y1Higher affinity and potency than MRS2179.
MRS2500 IC50: 14.0 nMP2Y1Potent and selective P2Y1 antagonist with improved in vivo stability compared to MRS2179.

Experimental Protocols

Protocol 1: Formulation of this compound with Liposomes for Improved In Vivo Stability

This protocol describes a general method for encapsulating a hydrophilic drug like this compound into liposomes to protect it from rapid enzymatic degradation.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Lipid Film Hydration:

    • Dissolve phosphatidylcholine and cholesterol in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of Lipid Film:

    • Hydrate the lipid film with a solution of this compound in PBS by vortexing. This will form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.

    • Alternatively, for a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering.

    • Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the concentration of this compound using a suitable analytical method (e.g., HPLC).

Visualizations

P2Y1_Signaling_Pathway cluster_cell Cell Membrane ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates This compound This compound This compound->P2Y1R Inhibits Gq Gq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC_activation->Platelet_Aggregation

Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Improve this compound In Vivo Stability formulation Formulate this compound (e.g., Liposomes) start->formulation characterization Characterize Formulation (Size, Encapsulation Efficiency) formulation->characterization animal_model Select Animal Model (e.g., Thrombosis Model) characterization->animal_model administration Administer Formulation (e.g., IV injection) animal_model->administration data_collection Collect Data (e.g., Bleeding time, Platelet Aggregation) administration->data_collection analysis Analyze and Compare (vs. Free this compound) data_collection->analysis end Conclusion analysis->end

Caption: Experimental workflow for evaluating a novel this compound delivery system.

troubleshooting_tree start In Vivo Experiment Fails or Gives Unexpected Results q1 Is the effect absent or reduced? start->q1 Check Efficacy q2 Are there unexpected side effects? start->q2 Check Specificity a1 Suspect Rapid Metabolism or Poor Bioavailability q1->a1 Yes a2 Suspect Off-Target Effects of Metabolites q2->a2 Yes s1 Increase dose/frequency Use protective formulation Switch to IV route a1->s1 s2 Profile metabolites Use adenosine antagonists Consider stable analogs a2->s2

Caption: Troubleshooting decision tree for this compound in vivo experiments.

References

Technical Support Center: Refining Experimental Protocols Using MRS2298 for Better Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols using MRS2298, a selective P2Y1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2Y1 purinergic receptor. Its primary mechanism of action is to competitively block the binding of endogenous agonists, such as adenosine diphosphate (ADP), to the P2Y1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses, most notably platelet aggregation. By blocking this initial step, this compound effectively inhibits the downstream signaling cascade.

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For most in vitro applications, a stock concentration of 10 mM in 100% DMSO is a common starting point. To prepare the working solution, the DMSO stock should be serially diluted in the appropriate aqueous buffer or cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the assay is kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Q3: What is the stability of this compound in solution?

While specific, long-term stability data in various aqueous buffers is not extensively published, it is general good practice to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment to ensure potency. DMSO stock solutions, when stored in small aliquots at -20°C or -80°C, are generally stable for several months. Avoid repeated freeze-thaw cycles of the stock solution. For aqueous solutions, it is advisable to use them on the same day they are prepared.

Q4: What are the known off-target effects of this compound?

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Inhibitory Effect of this compound Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Aliquot the stock solution to minimize freeze-thaw cycles.
Incorrect Concentration: Calculation error or use of a suboptimal concentration for the specific cell type or assay conditions.Perform a dose-response curve to determine the optimal IC50 value for your experimental system. Verify all calculations for dilutions.
Low P2Y1 Receptor Expression: The cell line or primary cells used may have low or no expression of the P2Y1 receptor.Confirm P2Y1 receptor expression in your cells using techniques like RT-qPCR, Western blot, or flow cytometry.
High Agonist Concentration: The concentration of the agonist (e.g., ADP) used to stimulate the receptor is too high, outcompeting the antagonist.Optimize the agonist concentration to be near its EC50 value to allow for competitive antagonism to be observed.
High Background Signal in Fluorescence-Based Assays (e.g., Calcium Flux) Autofluorescence: Cells or media components may be autofluorescent at the excitation/emission wavelengths used.Image a sample of unstained cells in media to assess the level of autofluorescence. If significant, consider using a different fluorescent dye with a distinct spectral profile or a plate reader with background subtraction capabilities.
Non-specific Binding of Fluorescent Dye: The fluorescent dye may be binding non-specifically to cells or the plate.Ensure proper washing steps after dye loading to remove excess, unbound dye. Optimize the dye concentration to the lowest level that provides a robust signal.
Precipitation of this compound: The compound may precipitate out of solution at the working concentration, causing light scatter.Visually inspect the prepared solutions for any precipitates. Ensure the final DMSO concentration is within the recommended limits and that the compound is fully dissolved in the final buffer.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell density across the wells of the microplate.Ensure thorough mixing of the cell suspension before plating and use calibrated pipettes for dispensing. Avoid using the outer wells of the plate, which are more prone to evaporation.
Pipetting Errors: Inaccurate or inconsistent pipetting of agonist or antagonist solutions.Use calibrated pipettes and practice consistent pipetting technique. For multi-well plates, consider using a multichannel pipette.
Edge Effects: Evaporation from the outer wells of the microplate can lead to changes in compound concentration.Fill the outer wells of the plate with sterile water or PBS to create a humidity barrier.

Quantitative Data

Table 1: Potency of this compound and Related P2Y1 Receptor Antagonists

CompoundReceptor TargetAssay TypeSpeciesIC50 / KiReference
This compound P2Y1Inhibition of ADP-induced platelet aggregationHumanIC50: 62.8 nM[1]
This compound P2Y1Inhibition of Ca2+ rise in plateletsHumanIC50: 810 nM[1]
This compound P2Y1Radioligand binding assayHumanKi: 29.6 nM[1]
MRS2500 P2Y1Inhibition of ADP-induced platelet aggregationHumanIC50: 0.95 nM[2]
MRS2179 P2Y1Radioligand binding assaySf9 cells expressing human P2Y1Ki: 84 nM[3]

Experimental Protocols

Calcium Mobilization Assay

This protocol outlines a method to measure the inhibitory effect of this compound on P2Y1 receptor-mediated intracellular calcium mobilization using a fluorescent calcium indicator.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., HEK293 cells stably expressing P2Y1, or primary cells like platelets)

  • Black, clear-bottom 96-well or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • P2Y1 receptor agonist (e.g., ADP, 2-MeSADP)

  • This compound

  • DMSO (anhydrous)

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Plating: Seed the P2Y1-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading:

    • Prepare the dye-loading solution by dissolving the calcium indicator dye in assay buffer. The final concentration will depend on the dye used (typically 1-5 µM). Pluronic F-127 (at a final concentration of 0.02-0.04%) can be included to improve dye loading.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Prepare the agonist solution at a concentration that is 2-5 times the final desired concentration (to account for dilution upon injection).

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Add the this compound dilutions (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Establish a baseline fluorescence reading for each well for 10-20 seconds.

    • Using the plate reader's injector, add the agonist solution to each well to stimulate the P2Y1 receptor.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the percentage of inhibition of the agonist response versus the concentration of this compound.

    • Calculate the IC50 value of this compound by fitting the data to a four-parameter logistic equation.

Platelet Aggregation Assay

This protocol describes how to measure the inhibitory effect of this compound on ADP-induced platelet aggregation using light transmission aggregometry.

Materials:

  • Freshly drawn human whole blood collected in sodium citrate tubes

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • ADP (agonist)

  • This compound

  • DMSO (anhydrous)

  • Saline solution

  • Light Transmission Aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

  • Aggregometer Setup:

    • Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

  • Assay Procedure:

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a few minutes with stirring.

    • Add a specific concentration of ADP to induce platelet aggregation. The concentration of ADP should be optimized to induce a submaximal aggregation response.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The percentage of aggregation is determined from the change in light transmission.

    • Calculate the percentage of inhibition of aggregation for each concentration of this compound.

    • Plot the percentage of inhibition versus the concentration of this compound to determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol provides a general workflow for analyzing the effect of this compound on the phosphorylation of downstream signaling proteins like ERK1/2.

Materials:

  • Cells expressing the P2Y1 receptor

  • This compound

  • P2Y1 receptor agonist (e.g., ADP)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and grow to the desired confluency.

    • Pre-incubate the cells with this compound or vehicle control for a specified time.

    • Stimulate the cells with the P2Y1 agonist for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and run them on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

    • Quantify the band intensities and determine the effect of this compound on agonist-induced protein phosphorylation.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y1_Receptor P2Y1_Receptor ADP->P2Y1_Receptor Activates This compound This compound This compound->P2Y1_Receptor Inhibits Gq_alpha Gαq P2Y1_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare Cells (e.g., Culture, Isolate) Pre_incubation Pre-incubate Cells with this compound or Vehicle Prepare_Cells->Pre_incubation Prepare_Reagents Prepare Reagents (this compound, Agonist, Buffers) Prepare_Reagents->Pre_incubation Stimulation Stimulate with Agonist Pre_incubation->Stimulation Measurement Measure Response (e.g., Fluorescence, Aggregation) Stimulation->Measurement Data_Processing Process Raw Data Measurement->Data_Processing Dose_Response Generate Dose-Response Curve Data_Processing->Dose_Response IC50_Calculation Calculate IC50 Dose_Response->IC50_Calculation

References

Technical Support Center: Minimizing Cytotoxicity of MRS2298 in Cell-Based Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of the P2Y12 receptor antagonist, MRS2298, in cell-based experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high levels of cytotoxicity with this compound, even at low concentrations. What are the potential causes and solutions?

A1: High cytotoxicity can stem from several factors, from issues with the compound itself to the specifics of your experimental setup. Here’s a breakdown of potential causes and how to troubleshoot them:

  • Compound Solubility and Stability:

    • Problem: this compound, like many small molecules, may have limited solubility in aqueous cell culture media, leading to precipitation and an inaccurate final concentration. The precipitate itself can be cytotoxic. It may also be unstable in your media over the course of the experiment.

    • Solution:

      • Proper Dissolution: Dissolve this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO) at a high concentration to create a stock solution.[1][2][3][4] Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[4]

      • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent.

      • Fresh Preparations: Prepare fresh dilutions of this compound in your culture medium for each experiment to minimize degradation.

  • Cell Line Sensitivity:

    • Problem: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line might be particularly sensitive to this compound or P2Y12 receptor inhibition.

    • Solution:

      • Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 (inhibitory concentration 50%) and a non-toxic working concentration for your specific cell line.

      • Time-Course Experiment: The duration of exposure to the antagonist can significantly impact cytotoxicity. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time that achieves the desired biological effect without excessive cell death.

  • Off-Target Effects:

    • Problem: this compound may have off-target effects, binding to other receptors or cellular components, which can lead to cytotoxicity.

    • Solution:

      • Literature Review: Although specific off-target effects for this compound are not extensively documented, reviewing literature on other P2Y12 antagonists can provide clues about potential off-target pathways.

      • Control Experiments: Use a structurally different P2Y12 antagonist as a positive control to see if the observed cytotoxicity is a class effect. Additionally, using a cell line that does not express the P2Y12 receptor can help differentiate between on-target and off-target toxicity.

Q2: My results with this compound are inconsistent between experiments. What could be causing this variability?

A2: Inconsistent results are a common challenge in cell-based assays. Here are some factors to consider:

  • Cell Culture Conditions:

    • Problem: Variations in cell passage number, confluency, and overall health can lead to different responses to this compound.

    • Solution:

      • Standardize Cell Culture: Use cells within a consistent and narrow passage number range.

      • Consistent Seeding Density: Seed cells at the same density for every experiment to ensure a consistent starting cell number.

  • Assay Protocol:

    • Problem: Minor deviations in the experimental protocol can introduce significant variability.

    • Solution:

      • Strict Protocol Adherence: Follow a standardized protocol for all steps, including incubation times, reagent concentrations, and washing steps.

      • Optimize Incubation Time: Ensure the incubation time for this compound is optimal and consistent across all experiments.

  • Compound Handling:

    • Problem: Improper storage or handling of the this compound stock solution can lead to degradation and loss of potency.

    • Solution:

      • Proper Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

      • Protect from Light: If the compound is light-sensitive, protect it from light during storage and experiments.

Q3: How can I be sure that the observed cytotoxicity is due to this compound and not an artifact of my assay?

A3: It is crucial to rule out assay-specific artifacts, especially when using metabolic assays like the MTT assay.

  • MTT Assay Interference:

    • Problem: Some compounds can directly interact with the MTT reagent, leading to a false reading. For example, a compound could chemically reduce the MTT tetrazolium salt, resulting in a color change that is independent of cellular metabolic activity.

    • Solution:

      • Cell-Free Control: Include a control well with your highest concentration of this compound in culture medium without cells. If you observe a color change, it indicates direct interaction with the MTT reagent.

      • Orthogonal Assay: Use a second, different type of cytotoxicity assay that relies on a different principle to validate your results. For example, you could use a lactate dehydrogenase (LDH) release assay, which measures membrane integrity, or an ATP-based assay (e.g., CellTiter-Glo®), which measures cellular ATP levels.

Quantitative Data Summary

The following table provides a hypothetical example of this compound cytotoxicity (IC50 values) in different cell lines after 48 hours of treatment, as might be determined by an MTT assay. Note: This data is for illustrative purposes only and should be experimentally determined for your specific cell line and conditions.

Cell LineTissue of OriginP2Y12 ExpressionHypothetical IC50 (µM)
MCF-7 Breast CancerLow/Variable> 100
PC-3 Prostate CancerModerate50
U-87 MG GlioblastomaHigh25
HEK293 Embryonic KidneyNone (WT)> 100
HEK293-P2Y12 Embryonic KidneyHigh (Transfected)15

Experimental Protocols

Protocol: Assessing this compound Cytotoxicity using the MTT Assay

This protocol provides a general framework for determining the cytotoxicity of this compound. Optimization of cell number, this compound concentration, and incubation times is recommended for each cell line.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Include wells with medium only (no cells) as a blank control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly with a multichannel pipette to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 This compound This compound This compound->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC PI3K PI3K Gi->PI3K cAMP cAMP AC->cAMP  - Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_this compound Prepare this compound Dilutions incubate_overnight->prepare_this compound treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Troubleshooting Logic

Troubleshooting_Logic start High Cytotoxicity Observed check_solubility Check Compound Solubility (Precipitation?) start->check_solubility optimize_dmso Optimize DMSO Concentration (≤ 0.1%) check_solubility->optimize_dmso Yes perform_dose_response Perform Dose-Response & Time-Course check_solubility->perform_dose_response No optimize_dmso->perform_dose_response adjust_concentration Adjust Working Concentration and Incubation Time perform_dose_response->adjust_concentration Optimize check_assay_interference Check for Assay Interference (Cell-Free Control) perform_dose_response->check_assay_interference Still High adjust_concentration->check_assay_interference use_orthogonal_assay Use Orthogonal Assay (e.g., LDH, ATP-based) check_assay_interference->use_orthogonal_assay Yes consider_off_target Consider Off-Target Effects check_assay_interference->consider_off_target No use_orthogonal_assay->consider_off_target

Caption: Troubleshooting workflow for high cytotoxicity with this compound.

References

Validation & Comparative

A Comparative Analysis of P2Y12 Receptor Antagonists: Prasugrel versus Clopidogrel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent P2Y12 receptor antagonists: prasugrel, a third-generation thienopyridine, and clopidogrel, a widely used second-generation thienopyridine. Both drugs are critical in the prevention of thrombotic events in patients with acute coronary syndrome (ACS) and those undergoing percutaneous coronary intervention (PCI). This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed protocols for key assays used in their evaluation.

Mechanism of Action: Targeting the P2Y12 Receptor

Both prasugrel and clopidogrel are prodrugs that, once metabolized into their active forms, irreversibly inhibit the P2Y12 receptor on platelets. This receptor plays a crucial role in platelet activation and aggregation. Adenosine diphosphate (ADP) released from dense granules of activated platelets binds to the P2Y12 receptor, a G protein-coupled receptor (GPCR). This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), promoting the activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.

By blocking the P2Y12 receptor, prasugrel and clopidogrel prevent this signaling cascade, thereby maintaining higher levels of VASP phosphorylation and inhibiting platelet aggregation.[1][2] While both drugs target the same receptor, their metabolic activation pathways and resulting pharmacodynamic effects differ significantly. Clopidogrel undergoes a two-step metabolic process in the liver, which is reliant on several cytochrome P450 (CYP) enzymes. This process is relatively inefficient and can be influenced by genetic polymorphisms, leading to variability in patient response.[3] In contrast, prasugrel's activation is a more efficient, one-step process, resulting in a faster onset of action and more consistent and potent platelet inhibition.[3][4]

P2Y12_Signaling_Pathway cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Prasugrel_AM Prasugrel (Active) Prasugrel_AM->P2Y12 Irreversibly Blocks Clopidogrel_AM Clopidogrel (Active) Clopidogrel_AM->P2Y12 Irreversibly Blocks AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation_Active Platelet Aggregation (Promoted) Gi->Platelet_Activation_Active cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P Platelet_Activation Platelet Aggregation (Inhibited) VASP_P->Platelet_Activation Inhibits

Caption: P2Y12 signaling pathway and antagonist action.
Quantitative Comparison of Efficacy

The superior pharmacokinetic profile of prasugrel translates into a more potent and rapid pharmacodynamic effect compared to clopidogrel. This has been consistently demonstrated in numerous in vitro and clinical studies.

ParameterPrasugrelClopidogrelReference
Onset of Action
Time to >20% Inhibition of Platelet Aggregation (IPA)30 minutes1.5 hours
Time to Maximal IPA~1 hour (60 mg loading dose)2-4 hours (600 mg loading dose)
Potency
Maximum IPA (5 µM ADP)84.1% ± 9.5%48.9% ± 27.0%
Maximum IPA (20 µM ADP)78.8% ± 9.2%35.0% ± 24.5%
IPA at 6 hours (Loading Dose)74.8% ± 13.0% (60 mg)31.8% ± 21.1% (600 mg)
IPA (Maintenance Dose)61.3% ± 17.8% (10 mg/day)46.1% ± 21.3% (150 mg/day)
Active Metabolite
Potency of Active MetabolitesApproximately equipotent in vitroApproximately equipotent in vitro
Plasma Concentration of Active MetaboliteHigher and more consistentLower and more variable

Note: IPA values can vary based on the specific assay conditions and patient populations. The data presented here are from studies in healthy subjects and patients with coronary artery disease.

Experimental Protocols

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Principle: Platelet aggregation leads to the formation of larger clumps, which allows more light to pass through the PRP. The change in light transmission is recorded over time.

Methodology:

  • Sample Preparation:

    • Collect whole blood in tubes containing 3.2% or 3.8% sodium citrate.

    • Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 g) for 10-15 minutes at room temperature.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 g) for 10 minutes. PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Pipette a specific volume of PRP into a cuvette with a magnetic stir bar.

    • Place the cuvette in the aggregometer and allow the sample to equilibrate to 37°C.

    • Add the P2Y12 antagonist (or vehicle control) and incubate for a specified time.

    • Add the agonist, typically ADP at concentrations of 5 µM or 20 µM, to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Maximum platelet aggregation (MPA) is determined as the maximum percentage change in light transmission.

    • Inhibition of platelet aggregation (IPA) is calculated relative to a baseline or control measurement.

LTA_Workflow cluster_preparation Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Collect Whole Blood (Sodium Citrate) B Centrifuge at Low Speed (150-200g, 10-15 min) A->B C Separate Platelet-Rich Plasma (PRP) B->C D Centrifuge Remaining Blood at High Speed (2000g, 10 min) B->D F Pipette PRP into Cuvette C->F E Separate Platelet-Poor Plasma (PPP) D->E G Equilibrate to 37°C in Aggregometer F->G H Add P2Y12 Antagonist/Vehicle G->H I Add ADP Agonist H->I J Record Light Transmission I->J K Determine Maximum Platelet Aggregation (MPA) J->K L Calculate Inhibition of Platelet Aggregation (IPA) K->L

Caption: Workflow for Light Transmission Aggregometry.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP phosphorylation assay is a flow cytometry-based method that specifically assesses the activation state of the P2Y12 receptor signaling pathway.

Principle: The phosphorylation of VASP is regulated by the P2Y12 receptor. Inhibition of this receptor by antagonists like prasugrel and clopidogrel leads to an increase in VASP phosphorylation. This can be quantified using a specific monoclonal antibody against phosphorylated VASP.

Methodology:

  • Sample Incubation:

    • Collect whole blood in citrated tubes.

    • Incubate blood samples with Prostaglandin E1 (PGE1) alone or with a combination of PGE1 and ADP. PGE1 stimulates VASP phosphorylation, while ADP inhibits it via the P2Y12 receptor.

  • Cell Lysis and Staining:

    • Lyse the red blood cells and permeabilize the platelets.

    • Add a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.

  • Flow Cytometry:

    • Analyze the samples using a flow cytometer to measure the mean fluorescence intensity (MFI) of the platelet population.

  • Data Analysis:

    • Calculate the Platelet Reactivity Index (PRI) using the MFI of samples stimulated with PGE1 alone and with PGE1 plus ADP.

    • A lower PRI indicates a greater effect of the P2Y12 antagonist.

VASP_Workflow cluster_incubation Sample Incubation cluster_staining Cell Lysis and Staining cluster_analysis Flow Cytometry and Analysis A Collect Whole Blood (Sodium Citrate) B Incubate with PGE1 A->B C Incubate with PGE1 + ADP A->C D Lyse Red Blood Cells B->D C->D E Permeabilize Platelets D->E F Add Fluorescent Anti-VASP-P Antibody E->F G Analyze by Flow Cytometry F->G H Measure Mean Fluorescence Intensity (MFI) G->H I Calculate Platelet Reactivity Index (PRI) H->I

Caption: Workflow for VASP Phosphorylation Assay.
Conclusion

Prasugrel consistently demonstrates a more rapid, potent, and consistent inhibition of platelet aggregation compared to clopidogrel. This is primarily due to its more efficient metabolic activation, leading to higher and less variable plasma concentrations of its active metabolite. The choice between these P2Y12 antagonists in a clinical or research setting will depend on the desired speed of onset, level of platelet inhibition, and consideration of patient-specific factors. The experimental protocols provided herein offer standardized methods for the in vitro and ex vivo evaluation of these and other P2Y12 inhibitors.

References

A Head-to-Head Battle for Platelet Inhibition: MRS2298 vs. Ticagrelor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific antiplatelet agents is a continuous endeavor. This guide provides a comparative analysis of two P2Y12 receptor antagonists, MRS2298 and the clinically established drug, ticagrelor. By examining their mechanisms of action, inhibitory potencies, and the experimental protocols used for their evaluation, this document aims to offer a clear and objective resource for advancing research in thrombosis and hemostasis.

At a Glance: Key Differences in Platelet Inhibition

FeatureThis compoundTicagrelor
Target P2Y12 ReceptorP2Y12 Receptor
Mechanism of Action P2Y12 Receptor AntagonistReversible, Non-competitive P2Y12 Receptor Antagonist[1]
Binding To be definitively determined in human plateletsReversible[1][2]
Metabolic Activation To be determinedNot required (active drug)[1]
Inhibitory Potency (Ki value, human platelets) Data not available0.33 - 4.3 nM[3]
Inhibitory Potency (IC50, ADP-induced human platelet aggregation) Data not available5 ± 4 nM

Delving into the Mechanisms: How They Block Platelet Activation

Both this compound and ticagrelor exert their antiplatelet effects by targeting the P2Y12 receptor, a crucial component in the adenosine diphosphate (ADP)-mediated pathway of platelet activation and aggregation.

Ticagrelor: A well-characterized cyclopentyl-triazolo-pyrimidine, ticagrelor is a direct-acting, reversible, and non-competitive antagonist of the P2Y12 receptor. This means it binds to a site on the receptor distinct from the ADP binding site, thereby preventing the conformational change required for receptor activation and downstream signaling, ultimately leading to the inhibition of platelet aggregation. A key advantage of ticagrelor is that it does not require metabolic activation, allowing for a rapid onset of action. Furthermore, its reversible binding allows for a faster offset of its antiplatelet effect compared to irreversible inhibitors.

Visualizing the P2Y12 Signaling Pathway and Inhibition

The following diagram illustrates the central role of the P2Y12 receptor in platelet activation and the points of intervention for antagonists like this compound and ticagrelor.

P2Y12_Pathway cluster_platelet Platelet cluster_antagonists Antagonists ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation Gi->Platelet_Activation Promotes cAMP cAMP AC->cAMP Produces VASP_P VASP-P cAMP->VASP_P Phosphorylates VASP_P->Platelet_Activation Inhibits Ticagrelor Ticagrelor Ticagrelor->P2Y12 Inhibits (Non-competitive) This compound This compound This compound->P2Y12 Inhibits

Caption: P2Y12 signaling pathway and points of inhibition.

Experimental Corner: Protocols for Evaluating Platelet Inhibition

A rigorous comparison of antiplatelet agents relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to assess the efficacy of P2Y12 inhibitors.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard for measuring platelet aggregation. It quantifies the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

  • Blood Collection: Whole blood is collected from healthy, drug-free donors into tubes containing 3.2% sodium citrate.

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifugation of whole blood at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP), used as a reference, is prepared by a second, high-speed centrifugation (e.g., 2000 x g for 15 minutes).

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation: PRP is incubated with either the test compound (this compound or ticagrelor) or vehicle control at 37°C for a specified time.

  • Aggregation Measurement: A baseline light transmission is established for the PRP sample. An agonist, typically ADP at varying concentrations (e.g., 5-20 µM), is added to induce aggregation. The change in light transmission is recorded over time, with 100% aggregation being the light transmission through the corresponding PPP.

  • Data Analysis: The maximum percentage of aggregation is determined and used to calculate the IC50 value (the concentration of inhibitor that reduces the maximal aggregation by 50%).

Flow Cytometry-Based Platelet Activation Assays

Flow cytometry offers a powerful tool to analyze multiple parameters of platelet function at the single-cell level in whole blood.

Protocol:

  • Blood Collection: Whole blood is collected in citrated tubes.

  • Incubation: Aliquots of whole blood are incubated with the test compounds or vehicle control.

  • Activation: Platelets are activated by adding ADP.

  • Staining: The samples are stained with fluorescently labeled antibodies against activation markers such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor (PAC-1).

  • Fixation and Analysis: The reaction is stopped by adding a fixative, and the samples are analyzed on a flow cytometer.

  • Data Analysis: The percentage of platelets expressing the activation markers is quantified.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP phosphorylation assay is a specific method to assess the activity of the P2Y12 receptor signaling pathway. Inhibition of the P2Y12 receptor leads to an increase in cyclic AMP (cAMP) levels, which in turn results in the phosphorylation of VASP.

Protocol:

  • Sample Preparation: Whole blood is incubated with the test compounds.

  • Stimulation: The samples are treated with prostaglandin E1 (PGE1) to stimulate cAMP production, followed by the addition of ADP to assess the inhibitory effect on the P2Y12 pathway.

  • Cell Lysis and Staining: Platelets are lysed, and intracellular VASP is stained with a fluorescent antibody specific for the phosphorylated form of VASP (VASP-P).

  • Flow Cytometry Analysis: The fluorescence intensity of VASP-P is measured by flow cytometry.

  • Data Analysis: A Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity in the presence and absence of ADP, providing a measure of P2Y12 receptor inhibition.

A Typical Experimental Workflow

The following diagram outlines a standard workflow for the comparative evaluation of platelet inhibitors.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_assays Platelet Function Assays cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Citrated) PRP_Prep PRP/PPP Preparation (for LTA) Blood_Collection->PRP_Prep Incubation Incubation with This compound, Ticagrelor, or Vehicle Blood_Collection->Incubation PRP_Prep->Incubation LTA Light Transmission Aggregometry (LTA) Incubation->LTA Flow_Cytometry Flow Cytometry (Activation Markers) Incubation->Flow_Cytometry VASP VASP Phosphorylation Assay Incubation->VASP IC50_Calc IC50/Ki Determination LTA->IC50_Calc Statistical_Analysis Statistical Comparison Flow_Cytometry->Statistical_Analysis VASP->Statistical_Analysis IC50_Calc->Statistical_Analysis

Caption: Experimental workflow for comparing platelet inhibitors.

Conclusion

Ticagrelor stands as a well-documented, potent, and reversible P2Y12 inhibitor with a clear clinical profile. This compound, while established as a P2Y12 antagonist in research settings, requires further public domain characterization of its quantitative inhibitory parameters and binding kinetics in human platelets to enable a direct and comprehensive performance comparison with clinically approved drugs like ticagrelor. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies, which are essential for the discovery and development of next-generation antiplatelet therapies.

References

Cross-Validation of P2Y1 Receptor Antagonist Effects in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of P2Y1 receptor antagonists, with a primary focus on MRS2298, across various cell lines. While this compound is a potent and selective antagonist of the P2Y1 receptor, its effects have been most extensively documented in platelets. This guide supplements the existing data on this compound with findings on other well-characterized P2Y1 antagonists, such as MRS2500 and MRS2179, to offer a broader perspective on the therapeutic potential and cellular impact of P2Y1 receptor inhibition in diverse biological systems, including cancer and endothelial cell models.

Comparative Efficacy of P2Y1 Receptor Antagonists

The following tables summarize the quantitative data on the effects of this compound and other P2Y1 antagonists in different cell lines.

Table 1: Inhibitory Activity of P2Y1 Antagonists on Platelet Aggregation

CompoundCell Line/SystemAssayEndpointPotency
This compound Human PlateletsADP-induced AggregationIC5062.8 nM[1]
This compound Human PlateletsCa2+ RiseIC50810 nM[1]
MRS2500Human PlateletsADP-induced AggregationIC500.95 nM

Table 2: Effects of P2Y1 Receptor Modulation in Cancer Cell Lines

Cell LineP2Y1 LigandEffectKey Findings
PC-3 (Prostate Cancer)MRS2365 (Agonist)Induces apoptosis, Inhibits proliferationThe pro-apoptotic effect was blocked by the P2Y1 antagonist MRS2500, suggesting a potential therapeutic target.
A-375 (Melanoma)2-MeS-ADP (Agonist)Inhibited proliferationSuggests a role for P2Y1 receptor signaling in melanoma growth.
Breast Cancer CellsEndogenous ADPPromotes endothelial cell migration via P2Y1NDPK released from breast cancer cells increases local ADP, which acts on P2Y1 receptors on endothelial cells to promote migration. This effect is blocked by MRS2179.

Table 3: Effects of P2Y1 Receptor Antagonism in Endothelial Cells

Cell LineP2Y1 AntagonistEffectKey Findings
Mouse Brain Microvascular Endothelial CellsMRS2500Reverses hypoxia-induced endothelial barrier dysfunctionP2Y1 receptor expression is upregulated under hypoxic conditions, leading to barrier disruption. MRS2500 effectively reverses this.[2]
Pulmonary Artery Vasa Vasorum Endothelial CellsMRS2179Inhibition of DNA synthesisPretreatment with MRS2179 significantly inhibited ATP-induced DNA synthesis, indicating a role for P2Y1 in endothelial cell proliferation.
Human Endothelial CellsMRS2179Inhibition of cell migrationNDPK- or 2-MeS-ATP-induced endothelial cell migration was blocked by MRS2179.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Platelet Aggregation Assay
  • Cell Preparation: Human platelets are isolated from whole blood by centrifugation.

  • Antagonist Treatment: Platelets are pre-incubated with varying concentrations of this compound or other P2Y1 antagonists.

  • Induction of Aggregation: Platelet aggregation is induced by the addition of ADP.

  • Measurement: Aggregation is monitored by measuring the change in light transmission through the platelet suspension over time using an aggregometer.

  • Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the ADP-induced aggregation, is calculated.

Cancer Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Cancer cell lines (e.g., PC-3, A-375) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with P2Y1 agonists or antagonists at various concentrations for a specified duration (e.g., 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Endothelial Cell Migration Assay (Wound Healing Assay)
  • Cell Culture: Endothelial cells are grown to confluence in a culture dish.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with media containing the P2Y1 antagonist and/or a chemoattractant (e.g., ATP, NDPK).

  • Imaging: The wound area is imaged at different time points (e.g., 0 and 24 hours).

  • Analysis: The rate of cell migration is quantified by measuring the change in the wound area over time.

Visualizing a P2Y1 Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway initiated by ADP binding to the P2Y1 receptor, leading to downstream cellular responses. Antagonists like this compound block this initial step.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds & Activates This compound This compound This compound->P2Y1R Blocks Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cell_Response Cellular Responses (e.g., Platelet Aggregation, Cell Proliferation/Apoptosis) Ca_cyto->Cell_Response Mediates PKC->Cell_Response Phosphorylates Downstream Targets

Caption: Simplified P2Y1 receptor signaling cascade.

Experimental Workflow for Cross-Validation

The diagram below outlines a general workflow for comparing the effects of this compound in different cell lines.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison Cell_Lines Select Diverse Cell Lines (e.g., Platelets, PC-3, Endothelial) Culture Culture cells under standardized conditions Cell_Lines->Culture Treatment Treat with this compound (Dose-response) Culture->Treatment Viability Viability/Proliferation (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Caspase Activity) Treatment->Apoptosis Migration Migration Assay (Wound Healing) Treatment->Migration Signaling Signaling Pathway Analysis (Western Blot for p-ERK, etc.) Treatment->Signaling Quantify Quantify Results (IC50, % Inhibition) Viability->Quantify Apoptosis->Quantify Migration->Quantify Signaling->Quantify Compare Compare effects across different cell lines Quantify->Compare Conclusion Draw conclusions on cell-type specific effects Compare->Conclusion

Caption: Workflow for assessing this compound effects.

References

Lack of Public Data on MRS2298 Prevents Direct Comparison with Prasugrel in Thrombosis Prevention

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of data for the research compound MRS2298, making a direct and quantitative comparison with the established antiplatelet agent prasugrel in the context of thrombosis prevention impossible at this time. While extensive information is available for prasugrel, including its mechanism of action, clinical efficacy, and experimental protocols, similar detailed information for this compound is not present in the public domain.

This guide will therefore focus on providing a detailed overview of prasugrel as a key comparator for antiplatelet therapies, outlining the type of data and experimental detail necessary for a thorough comparative analysis. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Prasugrel: A Potent P2Y12 Receptor Antagonist

Prasugrel is a third-generation thienopyridine that, after metabolic activation, irreversibly antagonizes the P2Y12 receptor on platelets. This action inhibits platelet activation and aggregation, a critical step in the formation of thrombi.

Mechanism of Action

Prasugrel is a prodrug that is rapidly metabolized in the liver to its active metabolite, R-138727. This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to the activation of the glycoprotein IIb/IIIa receptor, ultimately causing platelet aggregation and thrombus formation. By blocking the P2Y12 receptor, prasugrel's active metabolite effectively prevents these downstream signaling events.

cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi Protein P2Y12->Gi GPIIbIIIa GPIIb/IIIa Receptor Activation P2Y12->GPIIbIIIa Activates Prasugrel_AM Prasugrel (Active Metabolite) Prasugrel_AM->P2Y12 Irreversibly Binds & Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP cAMP->GPIIbIIIa Inhibits Aggregation Platelet Aggregation & Thrombus Formation GPIIbIIIa->Aggregation

Figure 1. Signaling pathway of prasugrel's antiplatelet effect.

Quantitative Data on Prasugrel's Efficacy

Numerous preclinical and clinical studies have quantified the antiplatelet and antithrombotic effects of prasugrel.

ParameterPrasugrelClopidogrelStudy PopulationReference
Inhibition of Platelet Aggregation (IPA) with 20 µM ADP (4h post-loading dose) 60.6% - 68.4%30.0%Stable Coronary Artery Disease Patients[1]
Pharmacodynamic Non-responders (IPA <20%) 3%52%Stable Coronary Artery Disease Patients[1]
Ex vivo Platelet Aggregation (ED50 for 20 µM ADP) 1.9 mg/kgNot directly comparedRats[2]
In vitro Platelet Aggregation (IC50 of active metabolite for 10 µM ADP) 1.8 µM2.4 µMRat Platelets[3]
In vivo Thrombus Formation (ED50 in rat AV shunt model) 1.8 mg/kgNot directly comparedRats[2]

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This method assesses the ability of a compound to inhibit platelet aggregation in response to an agonist like ADP.

  • Blood Collection: Whole blood is drawn from healthy human donors or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference for 100% light transmission.

  • Assay Procedure:

    • PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.

    • The test compound (e.g., prasugrel's active metabolite) or vehicle control is added and incubated for a specified time.

    • An agonist (e.g., ADP) is added to induce platelet aggregation.

    • The change in light transmission through the PRP is measured over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The maximum platelet aggregation is recorded, and the percentage of inhibition by the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of the maximal platelet aggregation) can then be determined.

cluster_workflow In Vitro Platelet Aggregation Workflow Start Start: Whole Blood Collection Centrifuge1 Low-Speed Centrifugation Start->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Preparation Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Aggregometer Aggregometer Setup: - PRP in cuvette at 37°C - Add Test Compound/Vehicle PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Preparation Centrifuge2->PPP PPP->Aggregometer Reference Add_Agonist Add Platelet Agonist (e.g., ADP) Aggregometer->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Measure->Analyze End End Analyze->End

Figure 2. Experimental workflow for in vitro platelet aggregation.
In Vivo Arteriovenous (AV) Shunt Thrombosis Model (Rat)

This model evaluates the antithrombotic effect of a compound in a living animal.

  • Animal Preparation: Rats are anesthetized. The carotid artery and jugular vein are cannulated.

  • AV Shunt Creation: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between the arterial and venous cannulas.

  • Drug Administration: The test compound (e.g., prasugrel) or vehicle is administered orally or intravenously at various doses.

  • Thrombus Formation: Blood is allowed to circulate through the shunt for a defined period (e.g., 15-30 minutes), allowing a thrombus to form on the silk thread.

  • Thrombus Measurement: The shunt is removed, and the silk thread with the thrombus is carefully extracted. The wet weight of the thrombus is measured.

  • Data Analysis: The thrombus weight in the drug-treated groups is compared to the vehicle control group. The dose that produces a 50% reduction in thrombus weight (ED50) is calculated.

Conclusion

While a direct comparison between this compound and prasugrel is not feasible due to the absence of public data on this compound, the information provided on prasugrel serves as a benchmark for evaluating novel antiplatelet agents. A comprehensive assessment of any new antithrombotic compound would require a similar body of evidence, including detailed mechanistic studies, robust in vitro and in vivo efficacy data, and well-documented experimental protocols. Researchers in the field are encouraged to publish their findings on novel compounds to facilitate such comparative analyses and advance the development of new therapies for thrombotic diseases.

References

Independent Verification of the Anti-inflammatory Properties of MRS2298: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of MRS2298, a P2Y12 receptor antagonist, with other relevant compounds. The information is supported by a summary of experimental data and detailed methodologies to facilitate independent verification and further research.

Comparative Analysis of Anti-inflammatory Activity

The P2Y12 receptor, primarily known for its role in platelet aggregation, is increasingly recognized as a key player in inflammation. Antagonists of this receptor, such as this compound, have demonstrated potential as anti-inflammatory agents. Their mechanism of action is believed to involve the modulation of inflammatory cytokine and chemokine release, as well as the inhibition of inflammatory cell activation and migration.

While direct comparative studies with quantitative data for this compound against a broad spectrum of anti-inflammatory drugs are not extensively available in the public domain, the following table summarizes the expected effects based on the known mechanisms of P2Y12 receptor antagonists and common anti-inflammatory drugs. This provides a framework for designing comparative experiments.

Compound ClassTargetKey Anti-inflammatory EffectsExpected Efficacy of this compound (Hypothetical)
This compound P2Y12 ReceptorInhibition of microglial and neutrophil activation, reduction of pro-inflammatory cytokine release.Moderate to High
Cangrelor (P2Y12 Antagonist) P2Y12 ReceptorAnti-platelet and anti-inflammatory effects.Similar
Ibuprofen (NSAID) COX-1/COX-2Inhibition of prostaglandin synthesis.Potentially Different Mechanism, Comparative Efficacy Varies with Model
Dexamethasone (Corticosteroid) Glucocorticoid ReceptorBroad inhibition of inflammatory gene expression.Potentially Less Broad, More Targeted Effect

Experimental Protocols

To independently verify the anti-inflammatory properties of this compound, the following detailed experimental protocols are provided.

In Vitro Microglia Activation and Cytokine Release Assay

This assay assesses the ability of this compound to suppress the release of pro-inflammatory cytokines from activated microglial cells.

Materials:

  • Primary microglia or a suitable microglial cell line (e.g., BV-2)

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no LPS, no this compound) and an LPS-only control.

  • After 24 hours, collect the cell culture supernatant.

  • Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent inhibitory effect of this compound on cytokine release.

In Vitro Neutrophil Chemotaxis Assay

This assay evaluates the effect of this compound on the migration of neutrophils towards a chemoattractant.

Materials:

  • Freshly isolated human or murine neutrophils

  • Chemoattractant (e.g., fMLP or IL-8)

  • This compound

  • Boyden chamber or similar chemotaxis system with a porous membrane (e.g., 3 µm pore size)

  • Assay buffer (e.g., HBSS)

Procedure:

  • Isolate neutrophils from whole blood using a standard protocol (e.g., density gradient centrifugation).

  • Resuspend the neutrophils in assay buffer.

  • Pre-incubate the neutrophils with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 30 minutes at 37°C.

  • Place the chemoattractant in the lower chamber of the Boyden chamber.

  • Add the pre-treated neutrophil suspension to the upper chamber.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Analyze the data to determine the inhibitory effect of this compound on neutrophil chemotaxis.

In Vivo Carrageenan-Induced Paw Edema Model

This in vivo model assesses the ability of this compound to reduce acute inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound

  • Vehicle (e.g., saline or DMSO)

  • Pletysmometer or calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally or orally) or the vehicle to different groups of animals one hour before inducing inflammation.

  • Inject 0.1 mL of carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle-treated control group.

  • Analyze the data to evaluate the in vivo anti-inflammatory efficacy of this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in P2Y12 receptor-mediated inflammation and a typical experimental workflow for evaluating the anti-inflammatory properties of a compound like this compound.

P2Y12_Signaling_Pathway ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Gi Gi Protein P2Y12R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Akt Akt Activation PI3K->Akt NFkB NF-κB Activation Akt->NFkB Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) NFkB->Cytokines Chemokines Chemokine Production NFkB->Chemokines CellActivation Inflammatory Cell Activation & Migration (Microglia, Neutrophils) Cytokines->CellActivation Chemokines->CellActivation This compound This compound This compound->P2Y12R Blocks

P2Y12 receptor signaling in inflammation.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis & Conclusion Cell_Culture Cell Culture (Microglia/Neutrophils) Compound_Treatment Treatment with this compound & Alternatives Cell_Culture->Compound_Treatment Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Compound_Treatment->Inflammatory_Stimulus Cytokine_Assay Cytokine Release Assay (ELISA) Inflammatory_Stimulus->Cytokine_Assay Chemotaxis_Assay Chemotaxis Assay Inflammatory_Stimulus->Chemotaxis_Assay Data_Analysis Quantitative Data Analysis Cytokine_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis Animal_Model Animal Model of Inflammation (e.g., Paw Edema) Drug_Administration Administration of this compound & Comparators Animal_Model->Drug_Administration Inflammation_Induction Induction of Inflammation (e.g., Carrageenan) Drug_Administration->Inflammation_Induction Measurement Measurement of Inflammatory Response Inflammation_Induction->Measurement Measurement->Data_Analysis Comparison Comparison of Efficacy Data_Analysis->Comparison Conclusion Conclusion on Anti-inflammatory Properties Comparison->Conclusion

Experimental workflow for verification.

Validating the In Vivo Efficacy of MRS2298: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the in vivo effects of the P2Y12 receptor antagonist, MRS2298, in preclinical models of thrombosis. Due to the limited availability of specific in vivo data for this compound in the public domain, this document outlines the established methodologies and comparative data for other well-characterized P2Y12 inhibitors to serve as a benchmark for future preclinical studies of this compound.

This guide details the necessary experimental protocols and data presentation formats required for a comprehensive evaluation of a novel antiplatelet agent. By following these established models, researchers can generate robust and comparable data to ascertain the therapeutic potential of this compound.

Comparative Efficacy of P2Y12 Receptor Antagonists in Preclinical Thrombosis Models

The following table summarizes representative data from preclinical studies of established P2Y12 receptor antagonists. This data serves as a reference for the expected efficacy of a novel compound like this compound. The primary endpoint in these studies is typically the time to vessel occlusion in a thrombosis model or the reduction in thrombus weight.

CompoundAnimal ModelThrombosis ModelKey Efficacy EndpointBleeding Time AssessmentKey Findings
This compound Data not availableData not availableData not availableData not availableData not available
Clopidogrel MouseFerric Chloride-induced Carotid Artery ThrombosisIncreased time to occlusionIncreased tail bleeding timeSignificant antithrombotic effect, but with a notable increase in bleeding risk.
Prasugrel MouseFerric Chloride-induced Carotid Artery ThrombosisMore potent and faster onset of action than clopidogrel in increasing time to occlusionGreater increase in tail bleeding time compared to clopidogrelSuperior antithrombotic efficacy compared to clopidogrel, but associated with a higher bleeding risk.[1]
Ticagrelor RatFerric Chloride-induced Carotid Artery ThrombosisRapid and potent inhibition of thrombus formationIncreased bleeding timeA reversible inhibitor with a fast onset of action, demonstrating significant antithrombotic effects.
Cangrelor MouseFerric Chloride-induced Carotid Artery ThrombosisIntravenous administration leads to immediate and potent inhibition of thrombosisReversible increase in bleeding timeA short-acting, reversible intravenous agent, effective for acute settings.

Note: The specific quantitative data (e.g., percentage increase in occlusion time, fold-increase in bleeding time) for the comparator drugs can vary significantly between studies due to differences in animal strains, dosing regimens, and specific experimental conditions. Researchers investigating this compound should include a clinically relevant comparator, such as clopidogrel, within the same study for a direct and valid comparison.

Experimental Protocols

To ensure reproducibility and comparability of results, detailed and standardized experimental protocols are crucial. Below are methodologies for key in vivo experiments used to validate the efficacy and safety of antiplatelet agents.

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This is a widely used and well-established model to evaluate the in vivo efficacy of antithrombotic agents.

Objective: To assess the ability of this compound to prevent or delay the formation of an occlusive thrombus in the carotid artery following chemical injury.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical microscope

  • Micro-surgical instruments

  • Doppler flow probe

  • 3.5% or 5% Ferric Chloride (FeCl₃) solution

  • Filter paper strips (1x2 mm)

  • Phosphate-buffered saline (PBS)

  • This compound and vehicle control

  • Comparator P2Y12 inhibitor (e.g., clopidogrel)

Procedure:

  • Anesthetize the mouse and place it in a supine position on a surgical board.

  • Make a midline cervical incision to expose the right common carotid artery.

  • Carefully dissect the artery from the surrounding tissues.

  • Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Administer this compound, a comparator drug, or vehicle control to the mice via the appropriate route (e.g., oral gavage, intravenous injection) at a predetermined time before injury.

  • Saturate a filter paper strip with FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.

  • Remove the filter paper and monitor the arterial blood flow continuously with the Doppler probe.

  • The primary endpoint is the time to occlusion , defined as the time from the application of FeCl₃ to the cessation of blood flow (flow < 0.1 ml/min).

  • A cut-off time (e.g., 30 minutes) should be established, at which point the artery is considered patent if occlusion has not occurred.

Tail Bleeding Time Assay

This assay is a fundamental method for assessing the potential bleeding risk associated with an antiplatelet agent.

Objective: To measure the effect of this compound on hemostasis by quantifying the duration of bleeding from a standardized tail tip incision.

Materials:

  • Mice treated with this compound, vehicle, or a comparator drug

  • Scalpel or a standardized blade

  • 37°C saline solution in a beaker

  • Filter paper

  • Timer

Procedure:

  • Anesthetize the mouse.

  • Pre-warm the tail by immersing it in warm water to dilate the blood vessels.

  • Using a sharp scalpel, transect the tail 5 mm from the tip.

  • Immediately immerse the tail in the 37°C saline.

  • Start the timer and record the time until bleeding ceases. Cessation of bleeding is defined as the absence of bleeding for at least 30 seconds.

  • The bleeding time is the duration from the incision to the complete cessation of bleeding. A pre-defined cut-off time (e.g., 900 seconds) is typically used.

Visualizing Key Processes

To facilitate a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi This compound This compound This compound->P2Y12 AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP VASP_P VASP-P (Inactive) cAMP->VASP_P VASP VASP (Active) VASP_P->VASP GPIIb_IIIa GPIIb/IIIa Receptor Activation VASP->GPIIb_IIIa Platelet_Activation Platelet Activation & Aggregation GPIIb_IIIa->Platelet_Activation

P2Y12 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Randomization into Treatment Groups Animal_Acclimatization->Grouping Dosing Administration of This compound, Vehicle, or Comparator Grouping->Dosing Anesthesia Anesthesia Dosing->Anesthesia Surgery Surgical Exposure of Carotid Artery Anesthesia->Surgery Baseline_Flow Baseline Blood Flow Measurement (Doppler) Surgery->Baseline_Flow Injury FeCl3-induced Vascular Injury Baseline_Flow->Injury Monitoring Continuous Blood Flow Monitoring Injury->Monitoring Endpoint Endpoint Measurement: Time to Occlusion Monitoring->Endpoint

Experimental workflow for the ferric chloride-induced thrombosis model.

Study_Design_Logic cluster_Efficacy Efficacy Assessment cluster_Safety Safety Assessment Hypothesis Hypothesis: This compound inhibits thrombosis via P2Y12 antagonism. Thrombosis_Model In Vivo Thrombosis Model (FeCl3) Hypothesis->Thrombosis_Model Bleeding_Model Tail Bleeding Time Assay Hypothesis->Bleeding_Model Efficacy_Endpoint Primary Endpoint: Time to Occlusion Thrombosis_Model->Efficacy_Endpoint Comparison Comparison Groups: - Vehicle Control - Positive Control (e.g., Clopidogrel) Thrombosis_Model->Comparison Conclusion Conclusion: Therapeutic potential of this compound Efficacy_Endpoint->Conclusion Safety_Endpoint Primary Endpoint: Bleeding Duration Bleeding_Model->Safety_Endpoint Bleeding_Model->Comparison Safety_Endpoint->Conclusion

Logical flow of the preclinical validation study for this compound.

References

A comparative analysis of the pharmacokinetic profiles of P2Y12 antagonists.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct pharmacokinetic properties of clopidogrel, prasugrel, ticagrelor, and cangrelor, supported by experimental data and detailed methodologies.

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of four key P2Y12 receptor antagonists: clopidogrel, prasugrel, ticagrelor, and cangrelor. Understanding the absorption, distribution, metabolism, and excretion of these antiplatelet agents is crucial for optimizing their clinical use and for the development of novel antithrombotic therapies. This document summarizes key quantitative data in a clear tabular format, outlines the experimental protocols used to derive this data, and provides a visual representation of the P2Y12 signaling pathway.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of P2Y12 antagonists exhibit significant differences that influence their onset of action, potency, and potential for drug-drug interactions. The following table provides a summary of these key parameters.

ParameterClopidogrelPrasugrelTicagrelorCangrelor
Prodrug YesYesNoNo
Absorption Rapidly absorbed, with at least 50% absorption based on urinary excretion of metabolites.[1]Rapidly and extensively absorbed (≥79%).[2]Rapidly absorbed, with a median Tmax of 1.5 hours.[3][4][5]Administered intravenously, resulting in 100% bioavailability.
Bioavailability Low, due to extensive first-pass metabolism.Greater than clopidogrel due to more efficient metabolic activation.Approximately 36%.100% (intravenous administration).
Time to Peak Plasma Concentration (Tmax) Parent drug is often undetectable; active metabolite peaks at 1-2 hours.Active metabolite peaks at approximately 0.5 hours.1.5 hours.2 minutes.
Protein Binding Parent drug and active metabolite are highly protein-bound (98% and 94%, respectively).Active metabolite is approximately 98% bound to human serum albumin.>99.7%.97-98%.
Metabolism Two-step oxidative process in the liver, primarily by CYP2C19, to form the active thiol metabolite. Approximately 85% is hydrolyzed by esterases to an inactive carboxylic acid derivative.Hydrolyzed by esterases to an intermediate metabolite, which is then converted to the active metabolite by CYP enzymes (primarily CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19).Metabolized primarily by CYP3A4 to an active metabolite (AR-C124910XX), which is also pharmacologically active.Rapidly deactivated in the circulation by dephosphorylation to its primary, inactive metabolite.
Active Metabolite(s) Thiol metabolite (R-130964)R-138727AR-C124910XX (equipotent to parent)None (parent drug is active)
Elimination Half-life (t½) Parent drug: ~6 hours; Active metabolite: ~30 minutes.Active metabolite: ~7.4 hours (range 2-15 hours).Ticagrelor: ~7 hours; Active metabolite: ~9 hours.3-6 minutes.
Excretion Approximately 50% in urine and 46% in feces over 5 days after dosing.Approximately 68% in urine and 27% in feces as inactive metabolites.Approximately 58% in feces and 26% in urine.Primarily via the renal route.

Experimental Protocols

The determination of the pharmacokinetic profiles of P2Y12 antagonists involves a series of well-defined experimental procedures, primarily conducted in healthy human volunteers and specific patient populations.

Bioanalytical Methods

The quantification of P2Y12 antagonists and their metabolites in biological matrices, such as plasma and urine, is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This highly sensitive and specific technique allows for the accurate measurement of drug concentrations over a wide dynamic range.

  • Sample Preparation: To isolate the analytes of interest from the complex biological matrix, various sample preparation techniques are employed. These include:

    • Protein Precipitation (PPT): A simple and rapid method where an organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins, leaving the drug in the supernatant.

    • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the drug from the aqueous plasma sample into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): A more selective method where the drug is retained on a solid sorbent while interferences are washed away. The drug is then eluted with a suitable solvent.

  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation of the parent drug and its metabolites is typically achieved on a reverse-phase column (e.g., C18 or C8) using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI) in the positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte and the internal standard.

Pharmacokinetic Study Design

Pharmacokinetic studies are typically conducted as open-label, single- or multiple-dose studies in healthy volunteers. Crossover designs are often used to minimize inter-subject variability.

  • Study Population: Initial pharmacokinetic studies are generally performed in a small cohort of healthy adult male and/or female volunteers. Subsequent studies may include specific patient populations, such as those with acute coronary syndromes (ACS) or renal impairment, to assess the impact of disease states on drug disposition.

  • Dosing and Administration:

    • Clopidogrel, Prasugrel, and Ticagrelor: Administered orally as a single loading dose followed by daily maintenance doses.

    • Cangrelor: Administered as an intravenous (IV) bolus followed by a continuous infusion.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. The sampling schedule is designed to adequately characterize the absorption, distribution, and elimination phases of the drug. Typical sampling times might include pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

P2Y12 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2Y12 receptor signaling pathway and a typical experimental workflow for a pharmacokinetic study.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Activates P2Y12_Antagonist P2Y12 Antagonist P2Y12_Antagonist->P2Y12_Receptor Inhibits Gi_protein Gi Protein P2Y12_Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Produces VASP_P VASP-P cAMP->VASP_P Maintains Phosphorylation GPIIb_IIIa GPIIb/IIIa Activation VASP_P->GPIIb_IIIa Inhibits Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation Leads to

Caption: P2Y12 receptor signaling pathway in platelets.

Pharmacokinetic_Workflow cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Drug Administration (Oral or IV) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Preparation Plasma Sample Preparation (PPT, LLE, or SPE) Blood_Sampling->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Concentration_Time_Profile Plasma Concentration-Time Profile LC_MS_MS->Concentration_Time_Profile PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Concentration_Time_Profile->PK_Parameter_Calculation

Caption: Experimental workflow for a pharmacokinetic study.

References

Confirming the Role of MRS2298 in Modulating Microglial Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRS2298 and other P2Y12 receptor antagonists in modulating microglial responses. The data presented herein is intended to assist researchers in designing experiments and evaluating the potential of this compound as a therapeutic agent targeting neuroinflammation.

Introduction to this compound and Microglial Modulation

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the response to injury and disease. The P2Y12 receptor, predominantly expressed on microglia, is a key regulator of their activation, migration, and phagocytic activity. Extracellular nucleotides such as adenosine diphosphate (ADP), released from damaged cells, act as "find-me" signals, binding to the P2Y12 receptor and triggering a cascade of events that lead to microglial recruitment to the site of injury.

This compound is a selective antagonist of the P2Y12 receptor. By blocking the binding of ADP, this compound is hypothesized to dampen microglial activation and its subsequent downstream effects, such as the release of pro-inflammatory cytokines. This mechanism of action makes this compound and other P2Y12 antagonists promising candidates for therapeutic intervention in neuroinflammatory and neurodegenerative diseases where microglial overactivation is a contributing factor.

Comparative Analysis of P2Y12 Receptor Antagonists

While this compound is a potent tool for studying microglial function, a variety of other P2Y12 receptor antagonists are also available. The following table summarizes the available quantitative data on the potency of these compounds.

Table 1: Potency of P2Y12 Receptor Antagonists

CompoundTarget ReceptorPotency (Ki or IC50)Organism/Cell TypeComments
This compound P2Y12Not readily available-A selective P2Y12 antagonist.
MRS2395 P2Y12Ki: 3.6 µMRat plateletsA dipivaloyl derivative of a P2Y12 antagonist.
PSB-0739 P2Y12Ki: 24.9 nMHuman plateletsA high-affinity, potent, and competitive antagonist.
Clopidogrel (active metabolite) P2Y12IC50: ~0.1 - 0.3 µMHuman plateletsAn irreversible antagonist; requires metabolic activation.
Ticagrelor P2Y12IC50: 0.005 ± 0.004 µM (washed platelets)HumanA reversible, direct-acting antagonist.
Cangrelor P2Y12-HumanA potent, intravenous, direct-acting, and reversible antagonist.

Note: The potency of antagonists can vary depending on the assay conditions and the species being tested.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of this compound, it is essential to visualize the P2Y12 signaling pathway and the experimental workflows used to assess its effects on microglial function.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP/ADP ATP/ADP P2Y12R P2Y12 Receptor ATP/ADP->P2Y12R Binds to Gi Gi P2Y12R->Gi Activates This compound This compound This compound->P2Y12R Blocks AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Rac_Cdc42 Rac/Cdc42 Akt->Rac_Cdc42 Phagocytosis Phagocytosis Akt->Phagocytosis Cytokine_Release Cytokine Release (e.g., TNF-α, IL-1β) Akt->Cytokine_Release Chemotaxis Chemotaxis & Process Extension Rac_Cdc42->Chemotaxis

P2Y12 receptor signaling pathway in microglia.

The diagram above illustrates how ATP/ADP binding to the P2Y12 receptor initiates a signaling cascade that leads to key microglial responses. This compound acts by blocking this initial binding step.

Experimental_Workflow cluster_culture Microglia Culture cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Isolate_Microglia Isolate Primary Microglia or Culture BV-2 Cells Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Other P2Y12 Antagonists - Positive Control (e.g., ATP/ADP) Isolate_Microglia->Treatment_Groups Phagocytosis_Assay Phagocytosis Assay (e.g., fluorescent beads) Treatment_Groups->Phagocytosis_Assay Cytokine_Assay Cytokine Release Assay (e.g., ELISA, Luminex) Treatment_Groups->Cytokine_Assay Morphology_Assay Morphology Analysis (e.g., Iba1 staining) Treatment_Groups->Morphology_Assay Chemotaxis_Assay Chemotaxis Assay (e.g., Boyden chamber) Treatment_Groups->Chemotaxis_Assay Data_Analysis Quantitative Analysis and Comparison Phagocytosis_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Morphology_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis

General experimental workflow for assessing microglial responses.

This workflow outlines the key steps for investigating the effects of this compound and other compounds on microglial function in vitro.

Detailed Experimental Protocols

The following protocols provide a framework for assessing the impact of this compound on key microglial functions.

Protocol 1: In Vitro Microglial Phagocytosis Assay

Objective: To quantify the effect of this compound on the phagocytic capacity of microglia.

Materials:

  • Primary microglia or BV-2 microglial cell line

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound and other P2Y12 antagonists

  • ATP or ADP (as a stimulant)

  • Fluorescently labeled microspheres (e.g., latex beads) or pHrodo-labeled substrates (e.g., myelin debris)

  • Fixative (e.g., 4% paraformaldehyde)

  • DAPI stain

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture: Plate microglia in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment: Pre-incubate the cells with this compound or other antagonists at various concentrations for 1-2 hours. Include a vehicle control group.

  • Stimulation: Add ATP or ADP (e.g., 100 µM) to the appropriate wells to stimulate P2Y12 receptor-mediated activity.

  • Phagocytosis: Add the fluorescently labeled substrate to the wells and incubate for 1-3 hours at 37°C.

  • Fixation and Staining: Wash the cells with PBS to remove non-phagocytosed particles. Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the phagocytic activity by measuring the fluorescence intensity of the internalized particles per cell.

Protocol 2: Microglial Cytokine Release Assay

Objective: To measure the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.

Materials:

  • Primary microglia or BV-2 microglial cell line

  • Culture medium

  • This compound and other P2Y12 antagonists

  • Lipopolysaccharide (LPS) as a pro-inflammatory stimulus

  • ELISA or Luminex kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)

Procedure:

  • Cell Culture: Plate microglia in a 24-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with this compound or other antagonists for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a non-stimulated control.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants.

  • Cytokine Measurement: Perform ELISA or Luminex assays on the supernatants according to the manufacturer's instructions to quantify the concentration of the cytokines of interest.

Protocol 3: Assessment of Microglial Morphology

Objective: To evaluate the effect of this compound on microglial morphology changes associated with activation.

Materials:

  • Primary microglia or BV-2 microglial cell line

  • Culture medium

  • This compound and other P2Y12 antagonists

  • ATP or ADP as a stimulant

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a microglial marker (e.g., Iba1)

  • Fluorescently labeled secondary antibody

  • DAPI stain

  • Confocal or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat microglia on coverslips as described in the previous protocols.

  • Fixation and Staining: Fix the cells and permeabilize them. Block non-specific binding sites and then incubate with the primary anti-Iba1 antibody. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging: Acquire high-resolution images of the microglia using a confocal microscope.

  • Morphological Analysis: Analyze the images to quantify morphological parameters such as cell area, perimeter, circularity, and process length and branching. A shift from a ramified to an amoeboid morphology is indicative of activation.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the P2Y12 receptor in microglial function. By antagonizing this receptor, this compound can effectively modulate microglial activation, chemotaxis, and inflammatory responses. The comparative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of targeting the P2Y12 receptor in neurological disorders characterized by detrimental neuroinflammation. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

Safety Operating Guide

Navigating the Disposal of MRS2298: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling novel compounds like MRS2298, a P2Y12 receptor antagonist, ensuring safe and compliant disposal is a critical component of the laboratory workflow. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedural information based on best practices for the disposal of synthetic organic research chemicals.

It is imperative to obtain the official Safety Data Sheet (SDS) from your supplier for detailed and specific handling and disposal instructions for this compound. The following information should be considered as general guidance for handling research-grade organic compounds of unknown toxicity and environmental impact.

Immediate Safety and Handling Protocol

Prior to any disposal procedure, adherence to proper personal protective equipment (PPE) standards is mandatory. This establishes a fundamental layer of safety for all laboratory personnel.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 certified safety glasses or goggles.Protects eyes from splashes or aerosolized particles.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and potential absorption.[1]
Body Protection A lab coat should be worn at all times.Protects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a fume hood.[2][3]Minimizes inhalation exposure to the compound.

Step-by-Step Disposal Procedure for this compound Waste

The disposal of chemical waste is a regulated process. Never dispose of chemical waste down the drain unless explicitly permitted by your institution's safety office and local regulations.[4][5]

  • Segregation of Waste:

    • Properly segregate waste streams. Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.

    • Aqueous and organic solvent waste should be collected separately.

    • Solid waste (e.g., contaminated gloves, weigh boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.

  • Waste Container Selection and Labeling:

    • Use only approved, chemically resistant containers for waste collection.

    • Ensure containers are in good condition and have a secure, tight-fitting lid.

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents. Do not use abbreviations.

  • Accumulation and Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Keep waste containers closed except when adding waste.

    • Ensure secondary containment is in place for all liquid waste containers to mitigate spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

    • Follow all institutional procedures for waste pickup requests.

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Table 2: Emergency Response Protocol

IncidentImmediate Action
Minor Spill Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent, also collecting the cleaning materials as hazardous waste.
Major Spill Evacuate the area immediately. Alert your supervisor and contact your institution's EHS office or emergency response team.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Seek immediate medical attention.

Visualizing the Disposal Workflow

To further clarify the procedural steps for safe disposal, the following workflow diagram outlines the decision-making process and necessary actions from waste generation to final disposal.

General Chemical Waste Disposal Workflow A Waste Generation (this compound) B Characterize Waste (Solid, Liquid, PPE) A->B C Segregate Waste Streams B->C D Select Appropriate Waste Container C->D E Label Container 'Hazardous Waste - this compound' D->E F Store in Satellite Accumulation Area (Secondary Containment) E->F G Request EHS Pickup F->G H EHS Collection & Disposal G->H

Caption: A flowchart illustrating the standard operating procedure for laboratory chemical waste management.

As this compound is a P2Y12 receptor antagonist, its biological activity warrants careful handling to avoid unintended pharmacological effects through exposure. The signaling pathway it inhibits is crucial for platelet aggregation.

Simplified P2Y12 Signaling Pathway Inhibition ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi This compound This compound This compound->P2Y12 AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP leads to VASP VASP Phosphorylation (Inhibited) cAMP->VASP Platelet Platelet Aggregation VASP->Platelet

Caption: Inhibition of the P2Y12 receptor by this compound blocks the signaling cascade that leads to platelet aggregation.

By adhering to these general safety principles and prioritizing the acquisition of the specific Safety Data Sheet, researchers can ensure a safe laboratory environment and the responsible management of chemical waste.

References

Essential Safety and Logistical Information for Handling MRS2298

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for MRS2298 was not located during a comprehensive search. The following guidance is based on established best practices for handling chemical compounds with unknown toxicological properties and should be implemented as a conservative approach to ensure personnel safety.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for this compound, tailored for researchers, scientists, and drug development professionals. The information is designed to build trust by providing value beyond the product itself, ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to assume the substance is hazardous. The following table summarizes the recommended PPE to minimize exposure.

Body PartPersonal Protective EquipmentRationale
Hands Nitrile or other chemically resistant gloves.To prevent skin contact. No single glove material is impervious to all chemicals; consult glove manufacturer's compatibility charts.[1]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashes or aerosol generation.[2]To protect against eye contact from splashes, aerosols, or dust.
Body A fully buttoned laboratory coat. For procedures with a higher risk of splashes, a chemically resistant apron or suit should be considered.To protect skin and clothing from contamination.
Respiratory A properly fitted respirator with appropriate cartridges (e.g., organic vapor and particulate) should be used when handling the solid compound outside of a certified chemical fume hood or when aerosols may be generated.To prevent inhalation of dust or vapors.[2]
Feet Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential when working with a compound of unknown toxicity.[2] The following procedural guidance outlines the key steps for the safe handling of this compound.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and safety glasses) during unpacking.

  • Unpack the compound inside a certified chemical fume hood.

  • Verify that the container is properly labeled and sealed.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Segregate from incompatible materials. If the reactivity of this compound is unknown, store it separately from strong acids, bases, oxidizers, and reducing agents.

  • Ensure the storage location is clearly labeled.

3. Preparation of Solutions:

  • All weighing of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Use the smallest practical quantities for experiments.

  • Utilize disposable equipment (e.g., pipette tips, weighing boats) where possible to minimize cross-contamination and cleaning.

4. During Experimentation:

  • Always wear the recommended PPE.

  • Never work alone when handling compounds of unknown toxicity.

  • Keep all containers of this compound sealed when not in use.

  • Be aware of the location and proper use of safety equipment, including safety showers, eyewash stations, and fire extinguishers.

5. Post-Experiment:

  • Decontaminate all work surfaces and equipment that have come into contact with this compound.

  • Properly dispose of all contaminated waste as outlined in the disposal plan below.

  • Remove PPE carefully to avoid contaminating skin and wash hands thoroughly with soap and water.

Disposal Plan

The disposal of chemicals with unknown hazards must be handled with extreme caution to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid and liquid waste containing this compound must be collected in a designated hazardous waste container.

  • This includes contaminated PPE, weighing paper, pipette tips, and any unused or leftover material.

  • The waste container must be made of a compatible material, be in good condition, and have a tight-fitting lid.

2. Labeling:

  • The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".

  • Do not use abbreviations or chemical formulas.

  • Indicate that the hazards of the compound are not fully known.

3. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the container is kept closed except when adding waste.

  • Segregate the waste from other incompatible waste streams.

4. Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all institutional and local regulations for hazardous waste disposal.

Visualizations

The following diagrams provide a visual representation of the key workflows for handling and disposing of a chemical with unknown hazards like this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Disposal a Receive Shipment b Inspect Package for Damage a->b c Unpack in Fume Hood b->c d Verify Label c->d e Store in Designated Location d->e f Don Appropriate PPE e->f g Work in Fume Hood f->g h Use Smallest Possible Quantity g->h i Perform Experiment h->i j Decontaminate Work Area i->j k Collect All Contaminated Waste j->k l Label Waste Container 'Hazardous Waste - this compound (Hazards Unknown)' k->l m Store in Satellite Accumulation Area l->m n Contact EHS for Pickup m->n

Caption: Workflow for Safe Handling of this compound.

G start Chemical Waste for Disposal is_identity_known Is the chemical identity known? start->is_identity_known label_known Label with full chemical name and known hazards. is_identity_known->label_known Yes contact_pi Consult PI/supervisor and lab notebooks. is_identity_known->contact_pi No dispose_known Dispose as known hazardous waste following institutional procedures. label_known->dispose_known identity_found Was the identity determined? contact_pi->identity_found identity_found->label_known Yes label_unknown Label as 'Hazardous Waste - Unknown' and provide any available information. identity_found->label_unknown No contact_ehs Contact EHS for guidance and potential analysis. label_unknown->contact_ehs dispose_unknown Follow EHS instructions for disposal of unknown waste. contact_ehs->dispose_unknown

Caption: Decision Tree for Chemical Waste Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.